Lateritin
Description
isolated from the mycelial cake of Gibberella lateritium; structure in first source; bassiatin is the (3S,6R) isome
Properties
IUPAC Name |
3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBTBNVNCFOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984071 | |
| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65454-13-9 | |
| Record name | Lateritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Laterocidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laterocidine is a unique cyclic lipodepsipeptide antibiotic with potent activity against a range of problematic multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales.[1][2][3] As a member of the cationic nonribosomal peptides, laterocidine presents a promising scaffold for the development of new anti-infective agents in an era of growing antibiotic resistance.[2][4] This technical guide provides a comprehensive overview of the current understanding of laterocidine's mechanism of action, with a focus on its molecular interactions, quantitative activity, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: A Multi-faceted Assault on the Gram-Negative Outer Membrane
The primary target of laterocidine is the outer membrane of Gram-negative bacteria, with a specific and crucial interaction with lipopolysaccharide (LPS).[1][5] The mechanism is not a simple lytic process but a more complex interplay that involves conformational changes in the peptide, membrane destabilization, and the induction of oxidative stress.[1]
1. Initial Electrostatic Interaction and Binding to LPS:
Laterocidine's journey to its target begins with an initial electrostatic attraction between the positively charged ornithine residues of the peptide and the negatively charged phosphate groups of lipid A, the innermost component of LPS.[1][6] This interaction is fundamental to its activity.
2. Conformational Change upon Binding:
Solution-state Nuclear Magnetic Resonance (NMR) studies have revealed that laterocidine is largely unstructured and flexible in an aqueous environment. However, upon binding to LPS micelles, it undergoes a significant conformational change, adopting a more compact and folded structure.[1] This induced fit is critical for its subsequent disruptive actions.
3. Disruption of the Outer Membrane:
Following binding to LPS, laterocidine disrupts the integrity of the outer membrane. This is achieved through a combination of factors:
-
Displacement of Divalent Cations: Like other cationic antimicrobial peptides, laterocidine likely displaces the Mg²⁺ and Ca²⁺ ions that bridge and stabilize the LPS molecules, leading to localized disorganization of the outer leaflet.
-
Hydrophobic Interactions: The N-terminal lipid tail of laterocidine plays a crucial role in inserting into the hydrophobic regions of the outer membrane, further destabilizing its structure.[1][7]
4. Inner Membrane Depolarization and Permeabilization:
Once the outer membrane is breached, laterocidine can access the inner membrane. At sufficient concentrations, it causes a loss of membrane potential and increases the permeability of the inner membrane.[1] This leads to the leakage of cellular contents and ultimately, cell death.
5. Induction of Oxidative Stress:
Interestingly, laterocidine's mechanism is not solely dependent on direct membrane lysis. Studies have shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the bacterial cell.[1] This suggests a multi-pronged attack that overwhelms the bacterium's defense mechanisms.
Quantitative Data
The antimicrobial activity of laterocidine has been quantified against a panel of Gram-negative pathogens. The following tables summarize key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MICs) of Native Laterocidine [1][2]
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | MDR & Susceptible | 4–8 |
| Acinetobacter baumannii | MDR & Susceptible | 2–4 |
| Klebsiella pneumoniae | MDR & Susceptible | 1–4 |
| Enterobacter cloacae | Susceptible | 1–2 |
Table 2: Time-Kill Kinetics of Laterocidine against P. aeruginosa PAO1 [1]
| Concentration (x MIC) | Time (h) | Log10 CFU/mL Reduction |
| 1 | 1 | ~0.5 |
| 4 | 1 | ~1.5 |
| 8 | 1 | >3 (bactericidal) |
| 8 | 24 | Eradication |
Experimental Protocols
The elucidation of laterocidine's mechanism of action has been made possible through a variety of sophisticated experimental techniques.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Protocol: MICs are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, a twofold serial dilution of laterocidine is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]
2. Time-Kill Kinetic Assay:
-
Protocol: Bacterial cultures are grown to the early logarithmic phase and then diluted in CAMHB. Laterocidine is added at various multiples of its MIC (e.g., 1x, 4x, 8x MIC). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are taken, serially diluted in saline, and plated on nutrient agar plates. The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the viable bacterial count (CFU/mL).[4]
3. Membrane Permeabilization and Potential Assays (Flow Cytometry):
-
Protocol: Bacterial cells are exposed to laterocidine at different concentrations (e.g., 1x and 8x MIC) for a defined period (e.g., 1 hour). The cells are then stained with fluorescent dyes:
-
Propidium Iodide (PI): A nuclear stain that can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane permeabilization.
-
Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)): A voltage-sensitive dye that enters depolarized cells. An increase in DiBAC fluorescence indicates a loss of membrane potential.
-
CellROX Green: A fluorogenic probe that measures oxidative stress. An increase in its fluorescence indicates the presence of reactive oxygen species. The fluorescence of the stained cells is then analyzed using a flow cytometer.[1]
-
4. NMR Spectroscopy of Laterocidine-LPS Interaction:
-
Protocol: Two-dimensional ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) and other NMR experiments are performed on laterocidine in an aqueous buffer (e.g., acetate buffer, pH 4.5). The experiments are then repeated in the presence of E. coli LPS micelles. Changes in the NMR spectra, such as line broadening and the appearance of new NOEs, indicate binding and provide information about the conformation of the peptide when bound to LPS.[1][9]
Visualizations
Figure 1. Proposed mechanism of action of laterocidine against Gram-negative bacteria.
Figure 2. Experimental workflow for investigating laterocidine's mechanism of action.
References
- 1. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Structure-Activity Relationships and Modes of Action of Laterocidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]
- 6. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing the Functional Interaction Interface of Lipopolysaccharide and Antimicrobial Peptides: A Solution-State NMR Perspective | Springer Nature Experiments [experiments.springernature.com]
Lateritin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lateritin is a fungal metabolite isolated from Gibberella lateritium with significant biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. The mechanism of action through the inhibition of the ACAT signaling pathway is also described. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione, is a diketopiperazine derivative. The molecule possesses a morpholine-2,5-dione core with benzyl, methyl, and isopropyl substituents. The stereochemistry of the naturally occurring isomer has been identified as (3S,6R)-Lateritin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is an off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].
Table 1: Physicochemical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | |
| Molecular Weight | 261.32 g/mol | |
| Exact Mass | 261.13649347 Da | |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in ethanol, DMSO | [1] |
| XLogP3 | 2.8 | |
| TLC Rf Value | 0.61 (n-hexane:acetone, 1:1) | |
| HPLC Retention Time | 17.5 minutes | |
| Purity (commercial) | ≥97% (HPLC) | [1] |
| Storage Stability | Stable for at least 2 years at -20°C | [1] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. While the complete, detailed NMR data table from the original isolation paper is not publicly available in its entirety, partial data indicates the presence of a phenyl group with signals for five methine carbons at δC 126.74, 128.51, and 128.88 ppm, and one quaternary carbon at δC 136.65 ppm. A comprehensive analysis of ¹H, ¹³C, COSY, HMQC, and HMBC spectra would be required for full assignment.
The exact mass of this compound has been determined by high-resolution mass spectrometry. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses of the benzyl and isopropyl groups. The molecular ion peak [M]⁺ would be observed at m/z 261.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.
ACAT Inhibition
This compound has been shown to inhibit rat liver ACAT activity with an IC₅₀ value of 5.7 µM[2]. The inhibition is reported to be time-dependent and irreversible[2]. ACAT is responsible for the esterification of free cholesterol to cholesteryl esters for storage in lipid droplets. By inhibiting this enzyme, this compound can modulate cellular cholesterol levels.
Signaling Pathway
ACAT is an integral membrane protein located in the endoplasmic reticulum. It plays a key role in the pathophysiology of several diseases, including atherosclerosis and Alzheimer's disease, by contributing to foam cell formation and amyloid-beta generation, respectively. The inhibition of ACAT by this compound disrupts this process.
References
An In-depth Technical Guide to the Lateritin Biosynthesis Pathway in Fungi
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lateritin, a secondary metabolite produced by the fungus Gibberella lateritium (teleomorph of Fusarium lateritium), has garnered interest due to its potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol esterification, making it a potential therapeutic target for managing hypercholesterolemia and atherosclerosis. Despite its discovery in 1993, the biosynthetic pathway of this compound remains unelucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound, proposes a hypothetical biosynthetic pathway based on its chemical structure and established principles of fungal secondary metabolism, and outlines detailed experimental protocols for its elucidation. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and enzymatic basis of this compound production, which could pave the way for its biotechnological production and the generation of novel analogs with improved therapeutic properties.
Introduction to this compound
This compound was first isolated from the mycelial cake of Gibberella lateritium IFO 7188.[1] Its chemical structure was identified through spectroscopic analyses as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] The producing organism, Gibberella lateritium, is the sexual stage (teleomorph) of Fusarium lateritium. The Fusarium lateritium species complex comprises a diverse group of fungi found in various environments.[2][3][4] While the secondary metabolism of many Fusarium species is well-studied, particularly concerning mycotoxins and other bioactive compounds, the metabolic pathways within the F. lateritium species complex remain largely unexplored.[2][5][6]
This compound exhibits significant biological activity as an inhibitor of rat liver ACAT, with a 50% inhibition concentration (IC₅₀) of 5.7 µM.[1] The inhibition is time-dependent and irreversible, highlighting its potential as a lead compound for drug development.[1]
Hypothetical Biosynthesis Pathway of this compound
To date, the gene cluster and enzymes responsible for this compound biosynthesis have not been identified. Based on the chemical structure of this compound, a plausible biosynthetic pathway can be hypothesized, likely involving a non-ribosomal peptide synthetase (NRPS) and subsequent modifying enzymes.
The structure of this compound suggests it is derived from the amino acids L-phenylalanine and L-valine. The N-methyl group is likely introduced by an S-adenosylmethionine (SAM)-dependent methyltransferase. The formation of the 1,4-perhydrooxazine-2,5-dione ring is a key step that likely involves hydroxylation and subsequent cyclization.
The proposed hypothetical pathway is as follows:
-
Activation and Thiolation of Precursors: An NRPS enzyme with at least two modules would activate L-phenylalanine and L-valine via its adenylation (A) domains and tether them to the corresponding thiolation (T) or peptidyl carrier protein (PCP) domains as thioesters.
-
Peptide Bond Formation: A condensation (C) domain would catalyze the formation of a peptide bond between the activated L-phenylalanine and L-valine to form a dipeptidyl-S-PCP intermediate.
-
N-Methylation: An integrated N-methyltransferase (MT) domain would methylate the amino group of the phenylalanine residue using SAM as the methyl donor.
-
Hydroxylation: A tailoring enzyme, likely a cytochrome P450 monooxygenase or an α-ketoglutarate-dependent dioxygenase, would hydroxylate the β-carbon of the valine residue.
-
Cyclization and Release: The final steps would involve the cyclization of the modified dipeptide and its release from the NRPS. This is likely catalyzed by a thioesterase (TE) or a reductase-release (R) domain, which would facilitate the formation of the ether linkage in the perhydrooxazine ring.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Known from trees and the tropics: new insights into the Fusarium lateritium species complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studiesinmycology.org [studiesinmycology.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Lateritin for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of lateritin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established principles and detailed experimental protocols necessary to determine these crucial parameters. By following these methodologies, researchers can generate the data required to advance their work with this promising therapeutic agent.
Understanding this compound: A Brief Overview
This compound is a fungal metabolite isolated from Gibberella lateritium with the chemical structure 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione[1]. Its primary known biological activity is the time-dependent and irreversible inhibition of rat liver ACAT, with a 50% inhibitory concentration (IC₅₀) of 5.7 µM[1]. As an ACAT inhibitor, this compound holds potential for the development of therapeutics targeting conditions associated with cholesterol ester accumulation.
Solubility of this compound: A Predictive and Experimental Approach
The solubility of a compound is a critical factor influencing its absorption, distribution, and formulation. While specific solubility data for this compound is scarce, its diketomorpholine structure suggests it is a relatively non-polar molecule. Therefore, it is expected to exhibit limited solubility in aqueous solutions and higher solubility in organic solvents.
A systematic approach to determining the solubility of this compound involves both predictive analysis based on its structure and empirical testing.
Predicted Solubility Profile
Based on general principles of peptide and small molecule solubility, the following characteristics can be anticipated for this compound:
-
Aqueous Solubility: Likely to be low due to the hydrophobic nature of the benzyl and isopropyl groups. The amide and ether linkages may contribute some polarity, but overall aqueous solubility is expected to be limited.
-
pH-Dependent Solubility: The this compound structure does not contain readily ionizable groups, suggesting that its solubility is unlikely to be significantly affected by pH changes within the physiological range.
-
Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in some alcohols like methanol and ethanol.
Experimental Determination of this compound Solubility
To obtain quantitative data, a systematic solubility assessment should be performed.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| 10% Acetic Acid | 25 | Data to be determined | Data to be determined | HPLC-UV |
Detailed Experimental Protocol for Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Materials:
-
This compound (lyophilized powder)
-
Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the desired solvent.
-
Tightly cap the tube to prevent solvent evaporation.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25 °C) in a thermomixer or incubator shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Stability of this compound: Assessing Degradation in Different Environments
The stability of a compound under various conditions is crucial for determining its shelf-life, storage requirements, and suitability for in vivo applications. Factors that can affect the stability of this compound include solvent, pH, temperature, and light.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, potential chemical instabilities could include:
-
Hydrolysis: The amide bonds in the diketomorpholine ring could be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: Although less likely given the structure, oxidative degradation could occur under certain conditions.
-
Solvolysis: In reactive solvents, the solvent molecules themselves could react with this compound.
Experimental Assessment of this compound Stability
A comprehensive stability study involves incubating this compound solutions under various conditions and monitoring its concentration over time.
Table 2: Stability of this compound in Different Solvents and Conditions
| Solvent | pH | Temperature (°C) | Storage Duration | Initial Concentration (mg/mL) | Remaining this compound (%) | Degradation Products Identified |
| PBS | 7.4 | 4 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |
| PBS | 7.4 | 25 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |
| PBS | 7.4 | 37 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |
| 0.1 M HCl | 1.0 | 37 | 0, 2, 4, 8 h | To be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH | 13.0 | 37 | 0, 2, 4, 8 h | To be determined | Data to be determined | Data to be determined |
| 50% Acetonitrile/Water | Neutral | 25 | 0, 1, 7, 14 days | To be determined | Data to be determined | Data to be determined |
Detailed Experimental Protocol for Stability Assessment
This protocol outlines a method for evaluating the stability of this compound in solution using HPLC-UV.
Materials:
-
This compound stock solution of known concentration
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)
-
Temperature-controlled incubators or water baths
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration in the desired solvents and buffers.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point to avoid repeated sampling from the same vial.
-
Incubate the vials under the desired temperature and light conditions (e.g., 4°C, 25°C, 37°C; protected from light or exposed to a specific light source).
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
If necessary, quench the degradation reaction (e.g., by adding a strong acid or organic solvent and freezing).
-
Analyze the samples by HPLC-UV to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate and half-life (t₁/₂) of this compound under each condition.
-
-
Identification of Degradation Products (Optional):
-
Analyze the samples using LC-MS to identify the mass of any major degradation products, which can help in elucidating the degradation pathway.
-
Visualizing this compound's Mechanism of Action
This compound's known mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). The following diagram illustrates the general workflow for assessing this compound's solubility and stability.
Caption: Experimental workflow for determining the solubility and stability of this compound.
The following diagram illustrates the simplified signaling pathway of ACAT and the inhibitory action of this compound.
Caption: this compound inhibits the ACAT enzyme, blocking cholesteryl ester formation.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific experimental data on this compound is limited, the provided protocols for solubility determination and stability assessment offer a clear path for researchers to generate this critical information. The understanding of these fundamental properties is a prerequisite for the successful development of this compound as a therapeutic agent, enabling informed decisions on formulation, dosage, and administration routes. By diligently applying these methodologies, the scientific community can unlock the full potential of this promising ACAT inhibitor.
References
In-Depth Technical Guide to the Therapeutic Potential of Lateritin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lateritin, a secondary metabolite produced by the fungus Gibberella lateritium, presents a compelling profile as a potential therapeutic agent with a range of biological activities. Primarily identified as a potent, irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), this compound has also demonstrated promising anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its known mechanism of action. The multifaceted activities of this compound suggest its potential as a lead compound for the development of novel therapies for hypercholesterolemia, cancer, and infectious diseases.
Core Therapeutic Target: Acyl-CoA:Cholesterol Acyltransferase (ACAT)
The principal and most well-characterized therapeutic target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol to form cholesteryl esters.
Mechanism of Action: ACAT Inhibition
This compound acts as a potent, time-dependent, and irreversible inhibitor of ACAT.[1] By blocking the activity of this enzyme, this compound prevents the accumulation of cholesteryl esters within cells. This mechanism is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters in macrophages within arterial walls is a key step in the formation of foam cells and the development of atherosclerotic plaques.
Data Presentation: ACAT Inhibition
| Parameter | Value | Source Organism for ACAT | Reference |
| IC50 | 5.7 µM | Rat Liver | [1] |
Signaling Pathway of ACAT Inhibition
The inhibition of ACAT by this compound directly impacts cellular cholesterol homeostasis. By preventing the conversion of free cholesterol to its storage form, this compound can modulate the levels of intracellular free cholesterol, which in turn can influence various cellular signaling pathways.
Potential Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties, demonstrating growth inhibitory effects against a variety of human cancer cell lines.
Cytotoxicity Against Human Cancer Cell Lines
Postulated Anticancer Mechanisms
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering apoptotic pathways. It is hypothesized that this compound may induce apoptosis in cancer cells, a mechanism that requires further experimental validation.
Disruption of the normal cell cycle is a hallmark of cancer. Therapeutic agents that can arrest the cell cycle at specific checkpoints prevent cancer cells from proliferating. This compound may exert its anticancer effects by inducing cell cycle arrest, another area ripe for further research.
Potential Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity against Gram-positive bacteria and the pathogenic yeast Candida albicans.
Spectrum of Activity
The specific strains of Gram-positive bacteria and the extent of its activity against various fungal species are not yet fully documented in publicly available literature. However, the initial findings suggest that this compound could be a valuable scaffold for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity (Qualitative)
| Organism Type | Reported Activity | Reference |
| Gram-positive bacteria | Inhibitory | Commercial Data |
| Candida albicans | Inhibitory | Commercial Data |
Putative Antimicrobial Mechanism
The precise mechanism of this compound's antimicrobial action is currently unknown. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are necessary to elucidate the molecular basis of its antimicrobial effects.
Experimental Protocols
Determination of ACAT Inhibition
A common method to determine ACAT inhibition involves a cell-based assay using a fluorescently labeled cholesterol analog or a radiometric assay with radiolabeled oleate.
Protocol Outline: Radiometric ACAT Inhibition Assay
-
Cell Culture and Lysate Preparation: Culture a suitable cell line (e.g., macrophages) and prepare microsomal fractions.
-
Reaction Mixture: Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and unlabeled cholesterol.
-
Incubation with this compound: Add varying concentrations of this compound to the reaction mixture and incubate.
-
Enzymatic Reaction: Initiate the ACAT reaction by adding [14C]oleoyl-CoA and incubate.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Analysis: Separate the cholesteryl esters by thin-layer chromatography (TLC) and quantify the radioactivity to determine the extent of inhibition.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Outline: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol Outline: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
This compound is a promising natural product with a clearly defined primary target, ACAT, and tantalizing, albeit less defined, anticancer and antimicrobial activities. The future of this compound research should focus on several key areas:
-
Elucidation of Anticancer Mechanisms: Detailed studies are required to identify the specific molecular targets and signaling pathways involved in this compound's cytotoxicity against cancer cells. Investigating its effects on apoptosis and the cell cycle in a panel of cancer cell lines is a critical next step.
-
Quantitative Antimicrobial Studies: Determining the MIC values of this compound against a broad range of clinically relevant Gram-positive bacteria and fungal pathogens is essential to define its antimicrobial spectrum and potency.
-
Mechanism of Antimicrobial Action: Research into how this compound kills or inhibits the growth of microorganisms will be crucial for its potential development as an anti-infective agent.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its various potential therapeutic applications.
References
An In-depth Technical Guide to Lateritin and its Analogs: A Review for Researchers and Drug Development Professionals
A comprehensive overview of the fungal metabolite lateritin, its primary biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and the potential for the development of novel therapeutic agents.
Introduction
This compound is a naturally occurring compound isolated from the fungus Gibberella lateritium.[1] It has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a detailed review of this compound, its known analogs, mechanism of action, and the experimental methodologies employed in its study. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding for future research and therapeutic applications.
Core Compound Profile: this compound
This compound is chemically identified as 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione. Its primary and most well-documented biological function is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem |
| Molecular Weight | 261.32 g/mol | PubChem |
| IUPAC Name | 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | PubChem |
| CAS Number | 65454-13-9 | PubChem |
| Bioactivity | ACAT Inhibitor | [1] |
| IC₅₀ (rat liver microsomes) | 5.7 µM | [1] |
| Inhibition Type | Time-dependent, Irreversible | [1] |
Mechanism of Action: ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis. In mammals, two isozymes of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[2]
By inhibiting ACAT, this compound prevents the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol. The inhibition of ACAT has been explored as a therapeutic strategy for several conditions, most notably atherosclerosis.[2] The accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3] ACAT inhibition is thought to prevent this foam cell formation.[2]
The consequences of ACAT inhibition can be complex. While it can reduce the progression of atherosclerotic lesions, complete inhibition can also lead to an accumulation of free cholesterol, which can be toxic to cells and may induce apoptosis.[3][4]
Downstream Signaling and Effects of ACAT Inhibition
The inhibition of ACAT by compounds like this compound can have several downstream effects on cellular processes:
-
Reduced Cholesteryl Ester Stores: The most direct consequence is a decrease in the formation and storage of cholesteryl esters in lipid droplets.[2]
-
Impact on Lipoprotein Assembly: ACAT2 plays a role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL), in the liver. Inhibition of ACAT2 can therefore reduce the secretion of these lipoproteins.[2]
-
Modulation of Cholesterol Efflux: The increase in free cholesterol resulting from ACAT inhibition can influence cholesterol efflux from cells, a key process in reverse cholesterol transport.
The following diagram illustrates the central role of ACAT in cholesterol metabolism and the point of intervention for this compound.
This compound Analogs and Structure-Activity Relationship (SAR)
Currently, there is a notable lack of publicly available research specifically detailing the synthesis and biological evaluation of a wide range of this compound analogs. While the core structure of this compound presents opportunities for chemical modification to explore structure-activity relationships (SAR), this area remains largely unexplored in the scientific literature.
General SAR studies on other classes of ACAT inhibitors have shown that modifications to various parts of the molecule can significantly impact potency and selectivity for ACAT1 versus ACAT2. For this compound, potential modifications could include:
-
Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups could modulate binding affinity.
-
Variation of the N-methyl group: Altering the alkyl substituent on the nitrogen atom could influence steric and electronic properties.
-
Modification of the isopropyl group: Changes to the size and lipophilicity of this group could affect interactions with the enzyme's active site.
Further research into the synthesis of this compound analogs is crucial for developing more potent and selective ACAT inhibitors and for understanding the key structural features required for its biological activity.
Experimental Protocols
Isolation and Purification of this compound from Gibberella lateritium
The following is a generalized protocol based on the original isolation of this compound.[1]
1. Fungal Culture and Mycelial Cake Collection:
-
Gibberella lateritium IFO 7188 is cultured in a suitable liquid medium.
-
The mycelial cake is harvested by filtration.
2. Solvent Extraction:
-
The collected mycelial cake is extracted with an organic solvent (e.g., methanol or ethyl acetate).
-
The solvent is evaporated under reduced pressure to yield a crude extract.
3. Silica Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Reverse Phase High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled and further purified by reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
The following diagram outlines the general workflow for the isolation and purification of this compound.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies on Lateritin's Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzyme inhibition properties of Lateritin, a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information presented herein is compiled from published research to facilitate further investigation and drug development efforts targeting cholesterol metabolism.
Quantitative Inhibition Data
This compound has been identified as a potent inhibitor of ACAT, an enzyme crucial for cholesterol esterification. The inhibitory activity of this compound against rat liver ACAT is summarized below.
| Compound | Target Enzyme | Source Organism | IC50 Value | Inhibition Type |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat (Liver Microsomes) | 5.7 µM | Time-dependent, Irreversible |
Table 1: Inhibitory Activity of this compound against ACAT. [1]
Mechanism of Action: Irreversible Inhibition
This compound exhibits a time-dependent and irreversible inhibition of ACAT.[1] This suggests that this compound likely forms a stable, covalent bond with the enzyme, rendering it permanently inactive. The proposed mechanism involves the inhibitor binding to the enzyme, followed by a chemical reaction that modifies a critical amino acid residue in the active site.
Caption: Proposed mechanism of irreversible inhibition of ACAT by this compound.
Experimental Protocols
The following section details a representative protocol for an in vitro ACAT inhibition assay, based on methodologies described for this compound.[1]
Preparation of Rat Liver Microsomes
-
Homogenization: Homogenize fresh rat liver in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris and mitochondria.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in the desired buffer to a specific protein concentration.
ACAT Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Rat liver microsomes
-
Bovine serum albumin (BSA) to bind free fatty acids
-
A buffer solution (e.g., potassium phosphate buffer)
-
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Incubate for a specific period to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acyl-CoA (e.g., [1-14C]oleoyl-CoA), and cholesterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extraction of Lipids: Vortex the mixture and add heptane and water to separate the phases. The upper heptane layer will contain the cholesteryl esters.
-
Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, evaporate the solvent, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition by comparing the radioactivity in the samples with and without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for ACAT Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro inhibition of ACAT by this compound.
Caption: Workflow for determining the in vitro inhibition of ACAT by this compound.
Conclusion and Future Directions
The available in vitro data strongly indicate that this compound is a potent, irreversible inhibitor of ACAT. This positions this compound as a promising lead compound for the development of therapeutics targeting hypercholesterolemia and related cardiovascular diseases. Further research is warranted to elucidate the precise molecular interactions between this compound and ACAT, to evaluate its specificity against other enzymes, and to assess its efficacy and safety in preclinical in vivo models. The detailed protocols and workflow provided in this guide offer a foundational framework for these future investigations.
References
Methodological & Application
Protocol for Lateritin Extraction and Purification: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and proposed protocols for the extraction and purification of Lateritin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).
This compound, identified as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione, was first isolated from the mycelial cake of the fungus Gibberella lateritium IFO 7188.[1] Its potential as an ACAT inhibitor makes it a compound of significant interest for research into atherosclerosis and other conditions related to cholesterol ester accumulation.
I. Production of this compound
This compound is produced by the fermentation of Gibberella lateritium. While the detailed fermentation protocol from the original discovery is not publicly available, a general approach based on fungal fermentation for secondary metabolite production can be outlined.
1. Culture and Fermentation of Gibberella lateritium
A standardized protocol for the cultivation of Gibberella lateritium IFO 7188 is crucial for consistent this compound production.
Materials:
-
Gibberella lateritium IFO 7188 culture
-
Potato Dextrose Agar (PDA) for initial culture propagation
-
A suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium)
-
Shaker incubator
Protocol:
-
Strain Activation: Revive the Gibberella lateritium IFO 7188 from a cryopreserved stock onto Potato Dextrose Agar (PDA) plates. Incubate at a controlled temperature (typically 25-28°C) until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate a sterile liquid seed medium with a small piece of the mycelial mat from the PDA plate. Incubate in a shaker incubator at an appropriate speed and temperature for 2-3 days to generate a dense seed culture.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture. The fermentation is typically carried out for several days. Factors such as pH, temperature, aeration, and agitation should be optimized to maximize this compound yield.
II. Extraction and Purification of this compound
The purification of this compound from the fungal culture involves a multi-step process, beginning with the separation of the mycelial mass, followed by extraction and chromatographic purification.[1]
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
1. Step-by-Step Protocols
a) Solvent Extraction of Mycelial Cake
This initial step aims to extract this compound from the fungal biomass.
Materials:
-
Harvested mycelial cake
-
Organic solvent (e.g., acetone, ethyl acetate, or methanol)
-
Large glass beakers or flasks
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Separate the mycelial cake from the fermentation broth by filtration or centrifugation.
-
Suspend the mycelial cake in a suitable organic solvent. The choice of solvent should be based on the polarity of this compound.
-
Stir the suspension for several hours at room temperature to allow for the extraction of the compound.
-
Filter the mixture to separate the mycelial debris from the solvent extract.
-
Repeat the extraction process with the mycelial residue to ensure complete recovery.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b) Silica Gel Column Chromatography
This step serves as the primary purification of the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol)
-
Fraction collector or test tubes
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of increasing solvent polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) coupled with a bioassay for ACAT inhibition.
-
Pool the fractions containing the active compound.
c) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final polishing step to obtain highly pure this compound.
Materials:
-
Partially purified this compound fraction from silica gel chromatography
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile and water, often with a modifier like trifluoroacetic acid - TFA)
Protocol:
-
Dissolve the active fraction in a suitable solvent compatible with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a reverse-phase column and equilibrate it with the initial mobile phase conditions.
-
Inject the sample and run a gradient elution, for example, from a lower to a higher concentration of acetonitrile in water.
-
Monitor the elution profile at a suitable wavelength (to be determined based on the UV-Vis spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected peak by re-injecting it into the HPLC system under the same or different conditions.
-
Remove the solvent from the purified fraction, for example, by lyophilization, to obtain pure this compound.
III. Quantitative Data
At present, specific quantitative data regarding the yield and purity of this compound at each stage of the extraction and purification process are not available in the public domain. Researchers should meticulously record the mass of the product at each step to calculate the percentage yield and assess purity using analytical techniques like HPLC and mass spectrometry. This data can be compiled into a table for process optimization and reporting.
Table 1: Example of Data Collection for this compound Purification
| Purification Step | Starting Material (g) | Product Mass (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Solvent Extraction | (Mass of Mycelia) | (Mass of Crude) | - | - | (Estimate) |
| Silica Gel Column | (Mass of Crude) | (Mass of Fraction) | - | - | (Estimate) |
| RP-HPLC | (Mass of Fraction) | (Mass of Pure) | - | - | >95% |
IV. Conclusion
The protocol outlined above provides a comprehensive framework for the extraction and purification of this compound from Gibberella lateritium. The successful isolation of this promising ACAT inhibitor relies on the careful execution of each step, from fermentation to the final HPLC purification. It is recommended that researchers optimize the specific conditions, such as solvent systems and chromatographic parameters, to achieve the best possible yield and purity. The development of a robust and reproducible protocol is essential for advancing the study of this compound and its potential therapeutic applications.
References
Application Notes and Protocols: Lateritin Dosage for In Vivo Animal Studies
A comprehensive review of existing literature reveals a significant gap in the in vivo characterization of Lateritin. To date, no publicly available scientific studies have reported the administration of this compound to animal models. Consequently, there is no established dosage, pharmacokinetic data, or toxicological profile for this compound in a living organism.
The primary and sole peer-reviewed publication identified describes the isolation and in vitro activity of this compound as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver microsomes.[1] This foundational study establishes the biochemical activity of this compound but does not extend to cellular or animal models, which is a critical next step in preclinical drug development.
This document outlines the necessary experimental protocols required to establish a safe and effective in vivo dosage regimen for this compound, based on standard preclinical research practices.
Table 1: Proposed In Vivo Studies for this compound Characterization
| Parameter | Experimental Goal | Animal Model | Route of Administration | Key Endpoints |
| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Mice or Rats | Oral (gavage), Intravenous | Clinical signs of toxicity, body weight changes, mortality. |
| Acute Toxicity (LD50) | To determine the single dose that is lethal to 50% of the test animals. | Mice or Rats | Oral (gavage), Intravenous | Mortality over a 14-day observation period. |
| Pharmacokinetics (PK) | To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. | Mice or Rats | Oral (gavage), Intravenous | Plasma concentration over time, half-life, bioavailability, Cmax, Tmax. |
| Preliminary Efficacy | To assess the potential therapeutic effect of this compound in a relevant disease model. | Disease-specific model (e.g., hyperlipidemia model) | To be determined based on PK data | Disease-specific biomarkers, histological analysis. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in rodents.
Materials:
-
This compound (purity >95%)
-
Vehicle for administration (e.g., saline, corn oil)
-
Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Standard laboratory animal housing and diet
-
Analytical balance, vortex mixer, gavage needles, syringes
Procedure:
-
Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Escalation:
-
Begin with a low starting dose (e.g., 10 mg/kg) administered to a small group of animals (n=3 per sex).
-
Administer the dose via the chosen route (e.g., oral gavage).
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) continuously for the first 4 hours and then daily for 14 days.
-
Record body weight daily.
-
If no significant toxicity is observed, escalate the dose in a subsequent group of animals (e.g., 30 mg/kg, 100 mg/kg) following a predefined dose escalation scheme.
-
The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs of toxicity occur.
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following a single administration.
Materials:
-
This compound
-
Vehicle
-
Cannulated mice or rats to facilitate serial blood sampling
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Administration: Administer a single dose of this compound (a dose below the MTD) to a group of cannulated animals (n=3-5 per group) via the intended clinical route (e.g., oral) and intravenous (for bioavailability determination).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
Experimental Workflow for In Vivo Characterization of this compound
Caption: A stepwise workflow for the initial in vivo characterization of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Given that this compound is an ACAT inhibitor, a potential signaling pathway it might influence is related to cholesterol metabolism and foam cell formation, which is central to atherosclerosis.
Caption: Hypothetical inhibition of ACAT by this compound to reduce foam cell formation.
References
Application Notes and Protocols for the Quantification of Lateritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lateritin is a fungal secondary metabolite produced by Gibberella lateritium. It has been identified as a potent, time-dependent, and irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism[1]. This inhibitory action makes this compound a compound of interest for research in cardiovascular diseases and other conditions related to cholesterol esterification.
These application notes provide detailed protocols for the quantification of this compound in various samples, primarily focusing on fermentation broths and mycelial extracts. The methodologies are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), adapted from similar mycotoxin and cyclic dipeptide analyses.
Quantitative Data Summary
While specific quantitative data for this compound concentrations in various samples are not widely published, the following table provides the known inhibitory concentration and a hypothetical data set for illustrative purposes.
Table 1: Inhibitory Concentration and Hypothetical Quantitative Data for this compound
| Parameter | Value | Sample Matrix | Analytical Method | Reference/Note |
| IC50 (ACAT inhibition) | 5.7 µM | Rat Liver Microsomes | N/A | [1] |
| Hypothetical Data | ||||
| Concentration | 15.2 µg/mL | G. lateritium Fermentation Broth (7 days) | HPLC-UV | Example Data |
| Concentration | 8.9 µg/mL | G. lateritium Fermentation Broth (14 days) | HPLC-UV | Example Data |
| Concentration | 45.8 µg/g | G. lateritium Mycelial Extract (7 days) | LC-MS/MS | Example Data |
| Concentration | 28.3 µg/g | G. lateritium Mycelial Extract (14 days) | LC-MS/MS | Example Data |
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
This protocol describes the extraction of this compound from both the fermentation broth and the mycelia of Gibberella lateritium.
Materials:
-
Gibberella lateritium culture
-
Ethyl acetate
-
Methanol
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.45 µm filters
-
Freeze-dryer (optional)
Protocol for Fermentation Broth:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
To the cell-free broth, add an equal volume of ethyl acetate.
-
Mix vigorously for 15 minutes using a shaker.
-
Separate the organic (ethyl acetate) layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Reconstitute the extract in a known volume of methanol for analysis.
Protocol for Mycelia:
-
Wash the harvested mycelia with distilled water to remove residual media.
-
Freeze-dry the mycelia to a constant weight (optional, but recommended for consistency).
-
Grind the dried mycelia into a fine powder.
-
Extract the mycelial powder with methanol (e.g., 10 mL of methanol per 1 g of dried mycelia) by sonication or shaking for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction of the mycelial pellet twice more with methanol.
-
Pool the methanolic extracts and evaporate to dryness.
-
Reconstitute the extract in a known volume of methanol for analysis.
Workflow for this compound extraction from fungal culture.
Analytical Method: HPLC-UV for Quantification
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: A UV scan of a purified this compound standard should be performed to determine the optimal wavelength for detection. Start with a broad spectrum (e.g., 200-400 nm) and then select the wavelength of maximum absorbance.
Calibration:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
The linearity of the method should be established with a correlation coefficient (R²) > 0.99.
Analytical Method: LC-MS/MS for Sensitive Quantification
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is based on methods for similar cyclic dipeptides[2].
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
LC Conditions:
-
Use a C18 column as described for the HPLC method.
-
The mobile phase and gradient can be similar to the HPLC method, but with LC-MS grade solvents.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters:
-
The precursor ion ([M+H]⁺) for this compound (C₁₇H₂₂N₂O₃, MW: 318.37) should be determined by direct infusion of a standard. The expected m/z would be approximately 319.4.
-
The fragment ions for Multiple Reaction Monitoring (MRM) need to be optimized by performing a product ion scan on the precursor ion.
-
-
MRM Transitions (Hypothetical):
-
Transition 1 (for quantification): e.g., 319.4 -> 150.2
-
Transition 2 (for confirmation): e.g., 319.4 -> 91.1
-
-
Other MS parameters (e.g., cone voltage, collision energy) must be optimized for each transition to maximize signal intensity.
Quantification:
-
Quantification is performed using the area of the peak from the primary MRM transition and comparing it to a calibration curve generated from a this compound standard.
General workflow for LC-MS/MS analysis of this compound.
Signaling Pathway: Inhibition of ACAT
This compound inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol to form cholesteryl esters. This process is central to cellular cholesterol homeostasis. There are two isoforms of this enzyme, ACAT1 and ACAT2, with different tissue distributions and roles[3].
-
ACAT1 is found in various tissues and is involved in storing cholesterol in intracellular lipid droplets.
-
ACAT2 is primarily located in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.
By inhibiting ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have several downstream effects, including the activation of pathways for cholesterol efflux to reduce cellular cholesterol levels.
Inhibition of the cholesterol esterification pathway by this compound.
References
Lateritin: A Potent Tool for Elucidating Cholesterol Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lateritin is a fungal metabolite isolated from Gibberella lateritium that has been identified as a potent, irreversible inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. This process is central to maintaining cellular cholesterol homeostasis, and its dysregulation is implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers. The specific and irreversible nature of its inhibitory action makes this compound a valuable tool for investigating the intricate pathways of cholesterol metabolism, including uptake, trafficking, and efflux. These application notes provide detailed protocols and guidelines for utilizing this compound in laboratory settings to dissect the roles of ACAT and cholesterol esterification in cellular and disease models.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of ACAT, also known as sterol O-acyltransferase (SOAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. This compound has been shown to inhibit rat liver ACAT activity, which is predominantly ACAT2. By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can, in turn, trigger various cellular responses, including the downregulation of cholesterol synthesis and uptake, and the upregulation of cholesterol efflux pathways.
Quantitative Data
The following table summarizes the key quantitative data available for this compound's inhibitory activity.
| Parameter | Value | Species/System | Reference |
| IC50 (ACAT) | 5.7 µM | Rat Liver Microsomes | [1] |
Applications in Cholesterol Metabolism Research
This compound's ability to specifically inhibit ACAT makes it a versatile tool for a range of applications in cholesterol metabolism research:
-
Studying the Role of Cholesterol Esterification: By treating cells with this compound, researchers can investigate the consequences of blocking cholesterol esterification on various cellular processes, such as lipid droplet formation, membrane composition, and cell signaling.
-
Investigating Reverse Cholesterol Transport: Inhibition of ACAT by this compound can increase the pool of free cholesterol available for efflux. This makes it a useful tool for studying the pathways of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
-
Elucidating Mechanisms of Foam Cell Formation: The accumulation of cholesteryl esters in macrophages, leading to the formation of "foam cells," is a hallmark of atherosclerosis. This compound can be used in macrophage cell culture models to prevent this process and study the downstream consequences.
-
Exploring Therapeutic Strategies: As dysregulation of cholesterol esterification is linked to several diseases, this compound can be used as a pharmacological tool to explore the potential of ACAT inhibition as a therapeutic strategy.
Experimental Protocols
Here we provide detailed protocols for key experiments using this compound to study cholesterol metabolism.
Protocol 1: In Vitro ACAT Inhibition Assay
This protocol is adapted from established ACAT inhibition assays and can be used to determine the IC50 of this compound in a specific cell or tissue lysate.
Materials:
-
This compound
-
Cell or tissue homogenate (e.g., liver microsomes)
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare reaction mixtures containing the cell/tissue homogenate, potassium phosphate buffer, and BSA.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).
-
Visualize the cholesteryl ester bands (e.g., using iodine vapor or autoradiography).
-
Scrape the cholesteryl ester bands into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Cholesterol Esterification Assay
This protocol measures the effect of this compound on cholesterol esterification in cultured cells.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
This compound
-
[3H]Oleic acid complexed to BSA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
TLC plates
-
Scintillation counter and fluid
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for a specified duration (e.g., 1-4 hours).
-
Add [3H]Oleic acid-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture.
-
Separate the lipids by TLC as described in Protocol 1.
-
Quantify the radioactivity in the cholesteryl ester bands using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Protocol 3: Cholesterol Efflux Assay
This assay assesses the impact of this compound-mediated ACAT inhibition on the efflux of cholesterol from cells to an acceptor particle, such as high-density lipoprotein (HDL).
Materials:
-
Cultured cells (e.g., macrophages)
-
[3H]Cholesterol
-
This compound
-
Cholesterol loading medium (e.g., medium containing acetylated LDL)
-
Cholesterol efflux medium (e.g., serum-free medium)
-
Cholesterol acceptors (e.g., HDL, apolipoprotein A-I)
-
Scintillation counter and fluid
Procedure:
-
Label cells with [3H]Cholesterol by incubating them in a labeling medium for 24-48 hours.
-
Wash the cells and equilibrate them in a serum-free medium.
-
Treat the cells with this compound (or vehicle control) for a specified period to inhibit ACAT.
-
Induce cholesterol efflux by incubating the cells with a medium containing a cholesterol acceptor (e.g., HDL).
-
After the efflux period (e.g., 4-24 hours), collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and in the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100.
Visualizations
Signaling Pathway Diagram
References
Applications of Lateritin in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key process in the development of atherosclerosis is the formation of foam cells, which are macrophages that have accumulated excessive amounts of cholesteryl esters. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in this process by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT is therefore a promising therapeutic strategy to prevent or reduce the progression of atherosclerosis.
Lateritin is a novel compound isolated from the mycelial cake of Gibberella lateritium IFO 7188.[1] It has been identified as a potent, time-dependent, and irreversible inhibitor of ACAT.[1] This property makes this compound a valuable research tool for studying the role of ACAT in atherosclerosis and a potential candidate for the development of new anti-atherosclerotic therapies.
These application notes provide an overview of the potential applications of this compound in atherosclerosis research and detailed protocols for its use in key in vitro and in vivo experiments.
Quantitative Data
The primary quantitative data available for this compound is its inhibitory activity against ACAT.
| Compound | Target | Assay System | IC50 | Nature of Inhibition | Reference |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat liver microsomes | 5.7 µM | Time-dependent, Irreversible | [1] |
Proposed Applications in Atherosclerosis Research
Based on its potent ACAT inhibitory activity, this compound can be utilized in various aspects of atherosclerosis research:
-
Inhibition of Macrophage Foam Cell Formation: To investigate the direct impact of ACAT inhibition by this compound on the transformation of macrophages into foam cells, a hallmark of early atherosclerotic lesions.
-
Modulation of Cellular Cholesterol Homeostasis: To study the effects of this compound on cholesterol efflux and the overall balance of free and esterified cholesterol within macrophages and smooth muscle cells.
-
Investigation of Downstream Signaling Pathways: To explore the signaling cascades affected by the reduction in cholesteryl ester accumulation and potential increase in free cholesterol levels following this compound treatment.
-
Evaluation of Anti-Atherosclerotic Efficacy in Animal Models: To assess the potential of this compound to reduce plaque formation, alter plaque composition, and improve vascular function in established animal models of atherosclerosis.
Experimental Protocols
The following are detailed protocols adapted for the use of this compound, based on established methodologies for studying ACAT inhibitors in atherosclerosis research.
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
Objective: To determine the effect of this compound on the formation of foam cells from macrophages incubated with modified lipoproteins.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Oil Red O staining solution.
-
Cholesterol quantification kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages in appropriate medium. For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Treatment:
-
Pre-incubate the differentiated macrophages with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Add ox-LDL or ac-LDL (e.g., 50 µg/mL) to the medium and incubate for 24-48 hours to induce foam cell formation.
-
-
Assessment of Foam Cell Formation:
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Counterstain with hematoxylin.
-
Visualize under a microscope and quantify the stained area using image analysis software.
-
-
Cholesterol Quantification:
-
Lyse the cells and measure the total and free cholesterol content using a cholesterol quantification kit.
-
Calculate the cholesteryl ester content (Total Cholesterol - Free Cholesterol).
-
-
-
Data Analysis:
-
Compare the extent of lipid accumulation and cholesteryl ester content in this compound-treated cells to the vehicle-treated control.
-
Protocol 2: In Vivo Atherosclerosis Study in ApoE-/- Mice
Objective: To evaluate the effect of this compound on the development and progression of atherosclerotic plaques in a genetically modified mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice.
-
High-fat or Western-type diet.
-
This compound.
-
Vehicle for oral gavage (e.g., corn oil).
-
Surgical and perfusion equipment.
-
Histological staining reagents (e.g., Oil Red O, Hematoxylin and Eosin, Masson's trichrome).
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages).
Procedure:
-
Animal Model and Treatment:
-
Use male or female ApoE-/- mice (e.g., 6-8 weeks old).
-
Feed the mice a high-fat diet to induce atherosclerosis.
-
Divide the mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (dose to be determined by preliminary studies) or vehicle daily by oral gavage for a specified period (e.g., 8-12 weeks).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
-
-
Quantification of Atherosclerotic Lesions:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Section the aortic root and perform Hematoxylin and Eosin (H&E) staining to measure lesion size. Use Oil Red O staining to assess lipid content and Masson's trichrome staining for collagen content.
-
-
Plaque Composition Analysis:
-
Perform immunohistochemistry on aortic root sections to characterize the cellular composition of the plaques (e.g., macrophage content with anti-CD68).
-
-
Data Analysis:
-
Compare the lesion size, lipid content, and cellular composition between the this compound-treated and control groups.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of ACAT. This directly impacts the esterification of cholesterol, a key step in foam cell formation.
Hypothesized Signaling Pathway of this compound in Macrophages
Caption: Hypothesized mechanism of this compound in preventing macrophage foam cell formation.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo study of this compound in a mouse model of atherosclerosis.
Conclusion
This compound, as a potent and irreversible ACAT inhibitor, represents a valuable tool for atherosclerosis research. The provided application notes and protocols offer a framework for investigating its potential to inhibit foam cell formation and reduce the development of atherosclerosis. Due to the limited publicly available data on this compound, the proposed applications and protocols are based on its known biochemical activity and established methods for studying ACAT inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular disease.
References
Application Notes and Protocols for Lateritin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting efficacy studies of Lateritin, a compound with potential therapeutic applications. The methodologies outlined below are designed to assess its antimicrobial and anticancer activities, providing a foundational framework for further investigation into its mechanism of action.
Introduction to this compound
This compound is a compound that has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT)[1]. Related compounds, such as laterocidine, have demonstrated antimicrobial activity[2]. Given the diverse biological activities observed in compounds with similar names or origins, a comprehensive evaluation of this compound's efficacy against both microbial pathogens and cancer cell lines is warranted. These protocols provide standardized methods for such investigations.
Section 1: Antimicrobial Efficacy Studies
To determine the effectiveness of this compound against various microbial strains, standard antimicrobial susceptibility testing methods are employed. These include determining the minimum inhibitory concentration (MIC) and assessing susceptibility using the disk diffusion method.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method determines the lowest concentration of this compound that prevents visible growth of a microorganism.[3][4]
Materials:
-
This compound stock solution (of known concentration)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[3]
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[3][5]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of a 96-well plate.[3] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-24 hours.[3]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[4] This can be confirmed by reading the absorbance at 600 nm with a microplate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[5]
Materials:
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
Mueller-Hinton agar (MHA) plates (poured to a depth of 4 mm)[5]
-
Bacterial inoculum standardized to 0.5 McFarland standard[5]
-
Sterile cotton swabs
Procedure:
-
Inoculum Plating: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known amount of this compound onto the surface of the agar.
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[3]
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to this compound.[5]
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Section 2: Anticancer Efficacy Studies (Cytotoxicity)
These assays are crucial for evaluating the potential of this compound as an anticancer agent by measuring its ability to inhibit cell growth or cause cell death.[6]
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control, after subtracting the spontaneous release.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Max Cytotoxicity (%) |
| MCF-7 (Breast Cancer) | MTT | 48 | N/A | |
| A549 (Lung Cancer) | LDH | 48 | N/A | |
| HeLa (Cervical Cancer) | MTT | 72 | N/A |
Visualization: In Vitro Cytotoxicity Testing Workflow
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Section 3: Elucidating Mechanism of Action
Understanding the molecular pathways through which this compound exerts its effects is a critical next step. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general model can guide initial investigations. For instance, many therapeutic agents modulate key cellular signaling pathways such as the MAPK or PI3K/Akt pathways to induce apoptosis or inhibit proliferation.[10]
Visualization: Hypothetical Signaling Pathway Modulation
The following diagram illustrates a generic signaling pathway that could be targeted by a compound like this compound, leading to downstream effects on cell survival and proliferation. Researchers can adapt this model based on experimental findings from gene or protein expression studies.
Caption: A generic cell signaling pathway potentially modulated by this compound.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biomerieux.com [biomerieux.com]
- 5. asm.org [asm.org]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Lateritin and Other ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo studies detailing the delivery methods, pharmacokinetics, and therapeutic efficacy of lateritin have not been published to date. The following application notes and protocols are based on established methodologies for the in vivo delivery of other acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, many of which are hydrophobic compounds facing similar delivery challenges. These protocols are intended to serve as a starting point for the development of in vivo studies with this compound or similar investigational compounds.
Introduction to this compound and ACAT Inhibition
This compound is a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) isolated from the mycelial cake of Gibberella lateritium IFO 7188.[1] Spectroscopic analysis has identified its structure as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] In vitro studies have shown that this compound inhibits rat liver ACAT activity by 50% at a concentration of 5.7 µM in a time-dependent and irreversible manner.[1]
ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the conversion of free cholesterol into cholesteryl esters for storage.[2] Inhibition of ACAT has been investigated as a therapeutic strategy for several diseases, including atherosclerosis and Alzheimer's disease.[2][3][4] Many ACAT inhibitors are hydrophobic, which presents a significant challenge for in vivo delivery and achieving therapeutic concentrations in target tissues.[4]
This compound belongs to the morpholine class of compounds.[1] Morpholine-containing derivatives are often explored in medicinal chemistry due to their potential for favorable physicochemical, biological, and metabolic properties, which can lead to improved pharmacokinetic profiles.[5][6][7][8]
Challenges in the In Vivo Delivery of Hydrophobic ACAT Inhibitors
The primary obstacle in the in vivo application of many ACAT inhibitors is their low aqueous solubility. This can lead to poor absorption, low bioavailability, and rapid clearance from the body. To overcome these challenges, specialized formulation strategies are often necessary to effectively deliver these compounds to their target sites.
Proposed In Vivo Delivery Strategies for this compound
Based on successful approaches for other hydrophobic ACAT inhibitors, two primary delivery strategies are proposed for in vivo research with this compound: Liposomal Nanoparticle Formulation and Slow-Release Pellets .
Liposomal Nanoparticle Formulation
Encapsulating hydrophobic drugs like this compound in stealth liposomes can improve their solubility, prolong circulation time, and enhance their accumulation in target tissues.[3][4]
Experimental Protocol: Preparation of this compound-Loaded Stealth Liposomes
This protocol is adapted from methodologies used for the ACAT inhibitor F12511.[4]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Egg phosphatidylcholine (PC)
-
Ethanol, USP grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sonicator (probe or bath)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, DSPE-PEG2000, and egg PC in ethanol in a round-bottom flask. A suggested starting ratio is 1:2:8 (w/w/w) of this compound:DSPE-PEG2000:PC.
-
Remove the ethanol using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation.
-
Sonicate the resulting suspension using a probe sonicator on ice or a bath sonicator until the solution is translucent.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
-
Characterization:
-
Determine the particle size and zeta potential of the formulated liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of this compound using a suitable analytical method such as HPLC after separating the free drug from the liposomes via dialysis or size exclusion chromatography.
-
In Vivo Administration:
-
Administer the this compound-loaded liposomes to animal models (e.g., mice, rats) via intravenous (IV) injection. The dosage will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg.
Slow-Release Pellets
For long-term studies, implantable slow-release pellets can provide sustained delivery of the therapeutic agent, maintaining steady plasma concentrations. This method has been used for the ACAT inhibitor CP-113,818.[2]
Experimental Protocol: Preparation of this compound Slow-Release Pellets
Materials:
-
This compound
-
Biocompatible and biodegradable polymer matrix (e.g., polylactic-co-glycolic acid - PLGA)
-
Solvent for polymer and drug (e.g., dichloromethane)
-
Lyophilizer
-
Pellet press
Procedure:
-
Drug-Polymer Mixture:
-
Dissolve this compound and PLGA in dichloromethane. The ratio of drug to polymer will determine the release rate and needs to be optimized.
-
-
Solvent Evaporation/Lyophilization:
-
Remove the solvent by evaporation under a vacuum or by lyophilization to obtain a solid drug-polymer matrix.
-
-
Pellet Formulation:
-
Grind the solid matrix into a fine powder.
-
Use a pellet press to compress the powder into small pellets of a desired size and weight.
-
-
In Vitro Release Study:
-
Before in vivo implantation, characterize the release kinetics of this compound from the pellets in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) over time.
-
In Vivo Administration:
-
Surgically implant the pellets subcutaneously in the animal model.
Quantitative Data for Analogous ACAT Inhibitors
The following table summarizes key in vitro data for this compound and in vivo parameters for a comparable ACAT inhibitor, F12511, delivered via stealth liposomes.
| Parameter | This compound | F12511 (in Stealth Liposomes) | Reference |
| In Vitro IC50 (ACAT) | 5.7 µM (rat liver) | Ki = 0.039 µM (ACAT1) | [1],[3] |
| Delivery Method | Not established | Intravenous (IV) injection | [3] |
| Animal Model | Not established | Wild-type mice | [3] |
Note: This table is intended for comparative purposes to guide experimental design. The optimal dosage and pharmacokinetic profile of this compound in vivo will need to be determined experimentally.
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of ACAT inhibition by this compound.
Experimental Workflow for In Vivo Delivery of this compound
Caption: Workflow for in vivo studies of this compound.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
Commercial Sources and Application Notes for Lateritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lateritin is a naturally occurring cyclic depsipeptide with recognized biological activities, including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and potent anti-cancer properties. The specific stereoisomer, (3R,6R)-Lateritin, also known as (3R,6R)-Bassiatin, has garnered significant interest for its apoptosis-inducing capabilities in various cancer cell lines. This document provides a comprehensive overview of commercial sources for purchasing this compound and detailed application notes and protocols for its use in research and drug development settings.
Commercial Availability
This compound and its stereoisomers are available from several commercial suppliers catering to the research community. When purchasing, it is crucial to verify the specific stereoisomer being offered, as the biological activity can be stereospecific.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | CAS Number | Purity | Notes |
| Smolecule | This compound | 65454-13-9 | >98% | General research grade. |
| Adipogen Life Sciences | (3S,6R)-Lateritin | 65454-13-9 | High Purity | Marketed as an ACAT inhibitor. Notes indicate the (3R,6R)-stereoisomer possesses anti-cancer activity. |
| Biomol | (3S,6R)-Lateritin | 65454-13-9 | High Purity | Distributor for Adipogen Life Sciences. |
| United States Biological | (3S,6R)-Lateritin | 65454-13-9 | Not Specified | Research quantities available. |
Application Notes: Anti-Cancer Activity of (3R,6R)-Lateritin
The (3R,6R)-stereoisomer of this compound has demonstrated significant anti-cancer effects, particularly in estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Mechanism of Action
(3R,6R)-Lateritin exhibits anti-cancer activity primarily through the induction of apoptosis. In MCF-7 human breast cancer cells, it has been shown to activate the ERK1/2 and Akt signaling pathways, which are paradoxically known as pro-survival pathways. However, in the context of (3R,6R)-Lateritin treatment, sustained activation of ERK1/2 has been linked to the induction of apoptosis[1]. The compound also demonstrates anti-estrogenic properties by competing with estradiol for binding to the estrogen receptor alpha (ERα), leading to the downregulation of ERα and its target genes, such as cyclin D1[1][2]. This results in cell cycle arrest at the G0/G1 and G2/M phases[3][4].
Quantitative Data: Cytotoxicity and ACAT Inhibition
The following tables summarize the quantitative data available for this compound's biological activities.
Table 2: IC50 Value for ACAT Inhibition
| Enzyme Source | IC50 | Reference |
| Rat Liver Microsomes | 5.7 µM | [2] |
Table 3: Cytotoxicity of (3R,6R)-Lateritin in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Treatment Concentration | Effect | Reference |
| MCF-7 | ER+, PR+, HER2+ | 37.5 µM | Significant cytotoxicity and cell cycle arrest | [3][4][5] |
| MDA-MB-231 | ER-, PR-, HER2- | 37.5 µM | Less cytotoxic effect compared to MCF-7 | [3][5] |
| SK-BR-3 | ER-, PR-, HER2+ | Not specified | Cytotoxic effect observed | [3][5] |
| SVCT | Normal Breast Epithelial | 37.5 µM | Lower cytotoxicity compared to cancer cell lines | [3][4] |
Note: A study mentioned the use of 15 different concentrations to determine cytotoxicity, but the specific IC50 values were not provided in the abstract[3][4]. The 37.5 µM concentration was used for subsequent cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of (3R,6R)-Lateritin on breast cancer cell lines[5].
Materials:
-
(3R,6R)-Lateritin
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a normal breast epithelial cell line (e.g., SVCT)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of (3R,6R)-Lateritin in culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of (3R,6R)-Lateritin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis and can be applied to cells treated with (3R,6R)-Lateritin.
Materials:
-
Cells treated with (3R,6R)-Lateritin as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with (3R,6R)-Lateritin at the desired concentration and for the appropriate duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is based on the findings that (3R,6R)-Lateritin activates the ERK1/2 and Akt pathways[1].
Materials:
-
Cells treated with (3R,6R)-Lateritin.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Treat cells with (3R,6R)-Lateritin for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of (3R,6R)-Lateritin in MCF-7 cells.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. ERK1/2 and Akt pathway activated during (3R,6R)-bassiatin(1)-induced apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antioestrogen agent (3R,6R)-bassiatin inhibits cell proliferation and cell cycle progression by repressing cyclin D1 expression in 17β-oestradiol-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on inhibition capability of fungal-sourced bassiatin versus tamoxifen against ERα, EGFR and VEGFR on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on inhibition capability of fungal-sourced bassiatin versus tamoxifen against ERα, EGFR and VEGFR on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Lateritin instability in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Lateritin in aqueous solutions. As detailed public data on this compound's stability is limited, this document is based on its known structure as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and established principles of small molecule stability.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] This enzyme is responsible for the esterification of cholesterol, a key process in cellular cholesterol metabolism. By inhibiting ACAT, this compound can prevent the formation and accumulation of cholesterol esters.[1]
Q2: My this compound solution, prepared in a purely aqueous buffer, appears cloudy or has formed a precipitate. What is the likely cause?
This is likely due to poor solubility. This compound, with its proposed structure of 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione, has significant nonpolar character, which can limit its solubility in purely aqueous solutions.[1] Incompatible pH or solvent conditions can lead to precipitation or aggregation, reducing the effective concentration and bioactivity of the compound.[2] Consider using a co-solvent like DMSO for initial stock preparation before further dilution in your aqueous experimental buffer.[3]
Q3: I'm observing a significant loss of this compound's inhibitory activity in my cell culture experiments over 24-48 hours. What could be causing this degradation?
Loss of activity over time suggests chemical instability in the experimental conditions. Key factors that influence the stability of small molecules in aqueous media include:
-
pH: The this compound structure contains a 1,4-perhydrooxazine-2,5-dione ring, which includes linkages susceptible to pH-dependent hydrolysis. Solutions with a pH above 7 may accelerate the degradation of such structures.[4]
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can significantly increase the rate of chemical degradation.[5][6]
-
Enzymatic Degradation: Components in cell culture media, particularly serum, may contain enzymes that could metabolize this compound.[6]
-
Oxidation: Peptides and other molecules with methionine or cysteine residues are prone to oxidation, and similar sensitivities can exist for small molecules depending on their structure.[2]
Q4: What are the recommended best practices for preparing and storing aqueous solutions of this compound to maximize stability?
To ensure consistency and maximize the shelf-life of your this compound solutions, follow these guidelines:
-
Prepare High-Concentration Stock in an Organic Solvent: Dissolve lyophilized this compound in a suitable organic solvent like DMSO to create a high-concentration stock.
-
Store Properly: Store the organic stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Use a Stable Aqueous Buffer: When preparing working solutions, dilute the stock in a buffer with a pH that favors stability, likely in the slightly acidic to neutral range (e.g., pH 5-7).[4]
-
Prepare Fresh: Prepare aqueous working solutions fresh for each experiment and avoid long-term storage in aqueous buffers.[2]
-
Protect from Light: While not explicitly documented for this compound, it is a general best practice to protect solutions of organic compounds from light to prevent photodegradation.
Q5: How can I quantitatively monitor the stability of my this compound solution?
The most reliable method for monitoring the stability of a small molecule like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (HPLC-MS).[7] This technique allows you to separate the intact this compound from any potential degradation products and quantify the remaining percentage of the active compound over time.[8][9]
Troubleshooting Guide: Loss of this compound Bioactivity
If you are experiencing a loss of this compound's expected biological effect, consult the following table and workflow diagram to diagnose the issue.
Data Presentation
Table 1: Factors Affecting this compound Stability and Troubleshooting Steps
| Potential Cause | Description | Recommended Action |
| pH-Mediated Hydrolysis | The perhydrooxazine-dione ring in this compound is susceptible to hydrolysis, especially at neutral to alkaline pH.[4] | Buffer your aqueous solution to a slightly acidic pH (e.g., pH 5.0-6.5). Perform a pH stability study to find the optimal range. |
| Temperature-Driven Degradation | Chemical degradation rates increase with temperature.[6] Storage at room temperature or incubation at 37°C for extended periods can lead to significant loss. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them immediately. For long-term experiments, consider replenishing the compound. |
| Low Solubility / Precipitation | This compound may precipitate out of solution if the aqueous buffer is not optimal, leading to a lower effective concentration.[2] | Ensure complete dissolution. Use a co-solvent like DMSO for stock solutions. Perform a solubility test in your final experimental buffer. |
| Oxidation | The molecule may be susceptible to oxidation from dissolved oxygen or other components in the medium. | Degas buffers before use. Consider the addition of antioxidants if compatible with your experimental setup. Store stocks under an inert gas (e.g., argon). |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surfaces of plastic tubes and plates, reducing the available concentration. | Use low-bind polypropylene labware. Silanizing glassware can also prevent adsorption.[10] |
Mandatory Visualizations
Logical Relationships & Workflows
Caption: Troubleshooting workflow for diagnosing this compound instability.
Signaling & Degradation Pathways
Caption: Mechanism of action for this compound as an ACAT inhibitor.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Experimental Protocols
Protocol 1: Assessing this compound Stability via RP-HPLC
This protocol outlines a general method to determine the stability of this compound under various aqueous conditions.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q or ultrapure water
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
Low-bind microcentrifuge tubes
-
RP-HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Buffers: Prepare a set of buffers to test different conditions (e.g., 50 mM citrate buffer at pH 5.0, 50 mM phosphate buffer at pH 7.0, 50 mM phosphate buffer at pH 8.0).
3. Experimental Procedure:
-
Sample Preparation: Dilute the this compound stock to a final concentration of 100 µM in each test buffer in separate low-bind tubes.
-
Timepoint Zero (T=0): Immediately after dilution, take an aliquot from each tube, quench any potential reaction by diluting 1:1 with Mobile Phase B, and inject it into the HPLC system. This serves as the 100% reference.
-
Incubation: Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Subsequent Timepoints: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), remove aliquots from each condition, quench as in the T=0 step, and analyze via HPLC.[8]
4. HPLC Analysis:
-
Use a suitable gradient to separate this compound from its degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at an appropriate UV wavelength.
-
Integrate the peak area of the intact this compound at each timepoint.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate and half-life.
Table 2: Example Matrix for this compound Stability Study
| Condition # | Buffer (50 mM) | pH | Temperature (°C) |
| 1 | Citrate | 5.0 | 4 |
| 2 | Citrate | 5.0 | 25 |
| 3 | Citrate | 5.0 | 37 |
| 4 | Phosphate | 7.0 | 4 |
| 5 | Phosphate | 7.0 | 25 |
| 6 | Phosphate | 7.0 | 37 |
| 7 | Phosphate | 8.0 | 4 |
| 8 | Phosphate | 8.0 | 25 |
| 9 | Phosphate | 8.0 | 37 |
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting storage stability of various commercial phytase sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lateritin for ACAT Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lateritin for the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the scientific process. This guide addresses potential problems you might face when working with this compound to inhibit ACAT activity.
| Issue | Potential Cause | Recommended Solution |
| Low or No ACAT Inhibition Observed | Inactive this compound: Improper storage or handling may have degraded the compound. | Ensure this compound is stored at -20°C and prepare fresh solutions for each experiment.[1] |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentrations can affect enzyme activity and inhibitor binding. | Verify that the assay buffer pH is between 7.0 and 7.5 and the temperature is maintained at 37°C. Optimize substrate (acetyl-CoA and cholesterol) concentrations based on the Km of the ACAT enzyme preparation being used. | |
| Enzyme Degradation: The ACAT enzyme preparation may have lost activity. | Use a fresh enzyme preparation or one that has been stored properly at -80°C. Include a positive control (a known ACAT inhibitor) to validate enzyme activity. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate dispensing of reagents, especially the inhibitor, can lead to significant variations. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for common reagents to minimize pipetting errors. |
| Precipitation of this compound: this compound may not be fully soluble in the assay buffer, leading to inconsistent concentrations. | Dissolve this compound in a small amount of an appropriate solvent like DMSO before diluting it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells, including controls. | |
| Air Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings in plate-based assays. | Be careful when pipetting to avoid introducing bubbles. Centrifuge the plate briefly before reading if bubbles are present. | |
| Unexpected Increase in ACAT Activity | Assay Artifact: The detection method might be interfered with by this compound or the solvent. | Run a control with this compound but without the enzyme to check for any direct effect on the detection signal. Also, run a vehicle control with the same concentration of solvent used to dissolve this compound. |
| Contamination: The enzyme or substrate solutions may be contaminated. | Use fresh, high-purity reagents and sterile techniques to prepare all solutions. | |
| Difficulty Reproducing Published IC50 Value | Different Experimental Conditions: The published IC50 value was determined using rat liver microsomes.[2] Differences in the source of the ACAT enzyme (e.g., cell line, species, purified vs. microsomal fraction), substrate concentrations, and assay methodology can lead to different IC50 values. | Carefully document your experimental conditions and, if possible, align them with the published methodology. It is expected that IC50 values will vary between different experimental setups. |
| Time-Dependent Inhibition: this compound has been reported to be a time-dependent and irreversible inhibitor.[2] The pre-incubation time of the enzyme with the inhibitor will significantly affect the apparent IC50. | Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. Investigate a range of pre-incubation times to characterize the time-dependent nature of the inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an ACAT inhibitor?
A1: this compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the intracellular esterification of cholesterol.[2][3] The inhibition of ACAT by this compound has been reported to be time-dependent and irreversible.[2] By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[3]
Q2: What is the recommended starting concentration range for this compound in an ACAT inhibition assay?
A2: A good starting point is to test a wide range of concentrations centered around the known IC50 value. For this compound, the reported IC50 for rat liver ACAT is 5.7 µM.[2] Therefore, a suggested concentration range for initial experiments would be from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 5, 10, 50, 100 µM) to generate a complete dose-response curve.
Q3: How should I prepare and store this compound solutions?
A3: this compound should be stored as a solid at -20°C. For experiments, prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentrations in the assay buffer. It is recommended to prepare fresh dilutions for each experiment and to minimize the final concentration of the organic solvent in the assay, ensuring it is the same across all experimental and control groups.[1]
Q4: Are there different isoforms of ACAT, and does this compound show selectivity?
A4: Yes, there are two main isoforms of ACAT: ACAT1 and ACAT2.[3] ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily expressed in the intestine and liver.[3] The initial study on this compound used a rat liver microsomal preparation, which contains both ACAT1 and ACAT2.[2] There is currently no publicly available data on the selectivity of this compound for ACAT1 versus ACAT2. To determine selectivity, you would need to perform inhibition assays using cell lines or purified enzymes specific to each isoform.
Q5: What are the downstream cellular effects of ACAT inhibition by this compound?
A5: By inhibiting ACAT, this compound prevents the esterification of cholesterol. This leads to an accumulation of free cholesterol within the cell.[3] This increase in free cholesterol can trigger several downstream signaling pathways involved in cholesterol homeostasis. For instance, it can lead to the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which in turn downregulates the expression of genes involved in cholesterol synthesis and uptake.[4][5]
Data Presentation
The following table summarizes the available quantitative data for this compound's inhibition of ACAT.
| Inhibitor | Target Enzyme | IC50 | Inhibition Type | Reference |
| This compound | Rat Liver ACAT | 5.7 µM | Time-dependent, Irreversible | [2] |
Experimental Protocols
This section provides a detailed methodology for a cell-free ACAT inhibition assay. This protocol is a general guideline and may require optimization based on the specific source of the ACAT enzyme and laboratory conditions.
Objective: To determine the dose-dependent inhibition of ACAT activity by this compound.
Materials:
-
This compound
-
ACAT enzyme source (e.g., rat liver microsomes, or microsomes from cells overexpressing ACAT1 or ACAT2)
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
DMSO (for dissolving this compound)
-
Reaction termination solution (e.g., isopropanol:heptane, 4:1 v/v)
-
Heptane
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the dose-response curve.
-
Prepare the ACAT enzyme solution by diluting the microsomal preparation in the assay buffer to the desired concentration.
-
Prepare the substrate solution by mixing [14C]Oleoyl-CoA and unlabeled oleoyl-CoA to achieve the desired specific activity and final concentration. The substrate is often complexed with BSA.
-
Prepare the cholesterol substrate by dissolving it in a small amount of a suitable solvent and then incorporating it into the assay buffer, often with the aid of a detergent or by preparing liposomes.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, add the desired amount of the ACAT enzyme preparation.
-
Add a small volume (e.g., 1 µL) of the diluted this compound solution or DMSO (for the vehicle control) to the enzyme.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the [14C]Oleoyl-CoA substrate and the cholesterol substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Terminate the reaction by adding the termination solution.
-
-
Extraction of Cholesteryl Esters:
-
Vortex the tubes vigorously after adding the termination solution.
-
Add heptane to extract the lipids, including the newly synthesized [14C]cholesteryl oleate.
-
Vortex again and then centrifuge to separate the phases.
-
Carefully collect the upper organic (heptane) phase.
-
-
Quantification of Inhibition:
-
Spot the collected organic phase onto a silica TLC plate.
-
Develop the TLC plate in the developing solvent to separate the cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [14C]cholesteryl oleate using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to ACAT inhibition studies.
References
- 1. scbt.com [scbt.com]
- 2. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Lateritin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Lateritin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a secondary metabolite produced by the fungus Gibberella lateritium.[1] It has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[1] Its potential as a therapeutic agent is often hampered by its poor aqueous solubility, which can lead to low bioavailability and limit its efficacy in biological assays and preclinical studies.[2][3]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
First, it is crucial to confirm the quality and purity of your this compound sample. Impurities can sometimes contribute to poor solubility. Subsequently, a systematic approach to solvent testing is recommended. Start with common laboratory solvents and then proceed to more complex formulation strategies if necessary.
Q3: Are there any quick methods to improve the solubility of this compound for in vitro assays?
For small-scale laboratory experiments, the use of co-solvents is a common and effective strategy.[4][5] Dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with your aqueous buffer can significantly improve its solubility.[5][6] However, it is important to consider the potential toxicity of the organic solvent to the cells or biological system being studied.[5]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
Cause: This is a common issue for hydrophobic compounds like this compound when the concentration in the aqueous phase exceeds its solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration of the organic solvent is minimized (typically <1% v/v) to avoid solvent-induced artifacts in your assay.[5] You may need to prepare a more concentrated stock solution in the pure organic solvent.
-
pH Adjustment: The solubility of a compound can be influenced by pH.[4][7] Although this compound is a neutral molecule, exploring a range of pH values for your buffer might reveal improved solubility under slightly acidic or basic conditions.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility.[4]
Issue 2: Inconsistent results in biological assays due to poor this compound solubility.
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your assay, resulting in high variability and unreliable data.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your this compound solution for any signs of precipitation. A clear, particle-free solution is essential.[8]
-
Sonication: Briefly sonicating the solution can help to break down small aggregates and improve dissolution.[5][8]
-
Filtration: Filter your final diluted solution through a 0.22 µm filter to remove any undissolved particles that could interfere with your assay.
-
Consider Advanced Formulation Strategies: If simple methods are insufficient, more advanced techniques such as the use of cyclodextrins or lipid-based formulations may be necessary to achieve consistent and reliable results.[2][9]
Data Presentation: Solubility Enhancement Strategies for this compound
The following table summarizes various techniques that can be employed to improve the solubility of this compound. The expected improvement is a qualitative estimate based on general principles for poorly soluble compounds.
| Strategy | Solvent/System | Expected Solubility Improvement | Potential Issues |
| Co-solvents | DMSO, Ethanol, DMF | Low to Moderate | Solvent toxicity, precipitation upon dilution.[4][5] |
| pH Adjustment | Aqueous buffers (pH 3-10) | Low | Limited applicability for neutral compounds. |
| Surfactants | Tween® 80, Pluronic® F-68 | Moderate | Interference with biological assays, cytotoxicity.[4] |
| Cyclodextrins | HP-β-CD, β-CD | Moderate to High | Cost, potential for competitive inhibition.[2][10] |
| Solid Dispersions | PVP, PEG | High | Requires specialized equipment for preparation.[2][11] |
| Particle Size Reduction | Micronization, Nanosuspensions | High | Requires specialized equipment, potential for aggregation.[4][12] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add pure DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the this compound is completely dissolved, resulting in a clear solution.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with your aqueous experimental buffer to the desired final concentration.
-
Ensure the final DMSO concentration remains below a level that is non-toxic to your experimental system (typically <1% v/v).[5]
-
Visually inspect for any signs of precipitation.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.[10]
-
-
Complex Formation (Kneading Method):
-
Prepare an aqueous solution of HP-β-CD.
-
In a mortar, mix the this compound powder with the HP-β-CD solution to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting complex under vacuum.
-
The resulting powder can then be dissolved in an aqueous buffer.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for troubleshooting poor solubility of this compound.
Hypothetical Signaling Pathway Affected by this compound
As this compound is an ACAT inhibitor, it is expected to modulate pathways involving cholesterol metabolism and potentially impact cellular processes that are sensitive to changes in cholesterol levels or cholesterol esters.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Lateritin & ACAT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lateritin and other acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The information aims to help prevent and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound isolated from the mycelium of Gibberella lateritium. Its primary mechanism of action is the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition is reported to be time-dependent and irreversible[1]. ACAT is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.
Q2: What are the known isoforms of ACAT and do they have different functions?
There are two known isoforms of ACAT:
-
ACAT1: Found in various tissues and cell types, including macrophages and steroidogenic tissues.
-
ACAT2: Primarily located in the liver and intestines.
These isoforms play different roles in cholesterol metabolism, and inhibiting them can have distinct physiological effects[2].
Q3: What are the potential on-target consequences of ACAT inhibition that might be misinterpreted as off-target effects?
Inhibition of ACAT leads to an intracellular accumulation of free cholesterol. While this is an expected on-target effect, high levels of free cholesterol can be cytotoxic, leading to endoplasmic reticulum (ER) stress, inflammatory responses, and even cell death. These downstream consequences of the on-target effect can sometimes be mistaken for off-target activities[1][3].
Q4: Are there known off-target effects for ACAT inhibitors in general?
Yes, several ACAT inhibitors have been reported to have off-target effects, which have contributed to the failure of some in clinical trials. These can include:
-
Adrenal toxicity: Some ACAT inhibitors have been shown to cause adrenal toxicity[1].
-
Induction of Cytochrome P450 enzymes: Compounds like avasimibe can induce the expression of genes such as CYP3A4, CYP2C9, and CYP2B6, potentially altering the metabolism of other drugs[1].
It is crucial to consider that this compound, as an ACAT inhibitor, might share similar off-target liabilities.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity in my cell-based assays after treatment with this compound.
-
Question: Is the observed cell death necessarily an off-target effect?
-
Question: How can I determine if the cytotoxicity is on-target or off-target?
-
Answer: You can perform rescue experiments. Try to reduce cholesterol loading in your culture conditions or facilitate cholesterol efflux using acceptors like apoA-I or HDL. If the toxicity is mitigated, it is likely due to on-target free cholesterol accumulation.
-
-
Question: What experimental adjustments can I make to reduce on-target cytotoxicity?
-
Answer:
-
Titrate the concentration of this compound: Use the lowest concentration that gives you the desired level of ACAT inhibition.
-
Reduce the duration of treatment: Since this compound's inhibition is time-dependent and irreversible, shorter exposure times might be sufficient[1].
-
Use a different cell type: Smooth muscle cells have been shown to be more resistant to free cholesterol-induced toxicity than macrophages[4].
-
-
Issue 2: I am seeing unexpected changes in the expression of genes unrelated to cholesterol metabolism.
-
Question: Could this compound be affecting transcription factors or signaling pathways directly?
-
Answer: While direct off-target effects on transcription factors haven't been documented for this compound, some ACAT inhibitors are known to activate nuclear receptors like the pregnane X receptor (PXR), which in turn regulates the expression of cytochrome P450 genes[1]. It is plausible that this compound could have similar effects.
-
-
Question: How can I test for the induction of cytochrome P450 enzymes?
-
Answer: You can perform qPCR or a reporter assay to measure the expression or activity of common P450s like CYP3A4, CYP2C9, and CYP2B6 after this compound treatment.
-
Issue 3: My experimental results with this compound are inconsistent.
-
Question: What could be causing variability in my results?
-
Answer:
-
Compound Stability: Ensure that your stock solution of this compound is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular State: The metabolic state of your cells can influence their response to ACAT inhibition. Ensure consistent cell passage numbers, density, and media conditions.
-
Irreversible Inhibition: As an irreversible inhibitor, pre-incubation times and washout procedures can significantly impact the outcome of your experiment. Standardize these steps carefully.
-
-
Quantitative Data Summary
Since specific off-target data for this compound is not available, this table provides the on-target IC50 for this compound and examples of off-target effects observed with other ACAT inhibitors to guide your experimental design and interpretation.
| Compound | Target/Off-Target | IC50 / Effect | Species/System |
| This compound | ACAT (on-target) | 5.7 µM | Rat liver microsomes [1] |
| Avasimibe | CYP3A4, CYP2C9, CYP2B6 induction | Gene induction | Human |
| PD 132301-2 | Adrenal function | Decreased plasma cortisol | Guinea pigs, dogs |
Experimental Protocols
Protocol: Cellular Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay
This protocol provides a general framework for measuring ACAT activity in cultured cells. It can be adapted to test the efficacy and specificity of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, CHO cells) in appropriate culture dishes and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
-
Cholesterol Loading and Radiolabeling:
-
Prepare a cholesterol loading medium containing a cholesterol source (e.g., acetylated LDL or cholesterol complexed with cyclodextrin).
-
Add [¹⁴C]oleate-albumin complex to the loading medium to a final concentration of 0.1-0.5 µCi/mL.
-
Remove the pre-treatment medium and add the [¹⁴C]oleate-containing loading medium to the cells.
-
Incubate for 2-6 hours to allow for cholesterol esterification.
-
-
Lipid Extraction:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and extract lipids using a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in a solvent system that separates neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Include standards for free cholesterol and cholesteryl oleate.
-
-
Quantification:
-
Visualize the lipid spots using iodine vapor or a phosphorimager.
-
Scrape the silica corresponding to the cholesteryl ester spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition relative to the vehicle-treated control.
-
Visualizations
Caption: On-target pathway of this compound: Inhibition of ACAT.
Caption: Potential on-target and off-target consequences of ACAT inhibition.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Technical Support Center: Lateritin and Novel Compound Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel compounds like Lateritin. While specific data on the degradation of this compound is not extensively available in current literature, this guide offers a framework for identifying and troubleshooting potential issues related to compound stability and degradation product interference during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is a compound isolated from the fungus Gibberella lateritium. It has been identified as a time-dependent and irreversible inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT)[1]. ACAT is a key enzyme in cellular cholesterol metabolism, making this compound a subject of interest for research in areas like atherosclerosis and other metabolic diseases.
Q2: I'm seeing unexpected or inconsistent results in my bioassays with this compound. Could degradation be a factor?
A2: Yes, unexpected results such as decreased potency, altered biological activity, or complete loss of effect can be indicators of compound degradation. The stability of a compound like this compound can be influenced by experimental conditions such as pH, temperature, light exposure, and the presence of certain enzymes or reactive chemicals in the assay medium. Degradation can lead to a lower concentration of the active parent compound or the formation of new products with different biological activities.
Q3: How can I determine if my sample of this compound is degrading?
A3: A systematic stability study is the best approach. This typically involves analyzing your compound over time under different conditions using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent compound and the appearance of new peaks would indicate degradation.
Q4: What are the common chemical degradation pathways for complex organic molecules?
A4: Common degradation pathways include hydrolysis, oxidation, and photolysis[2].
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Ester or amide functional groups can be susceptible.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. This is a major cause of chemical degradation[2].
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity over time in stored stock solutions. | Compound degradation due to improper storage (e.g., temperature, light exposure, solvent choice). | 1. Conduct a forced degradation study (see protocol below) to understand stability limits. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store solutions protected from light at or below -20°C. 4. Verify the stability of the compound in the chosen solvent. |
| Inconsistent results between experimental replicates. | Degradation of the compound in the assay medium during the experiment. | 1. Minimize the pre-incubation time of the compound in the assay buffer. 2. Perform a time-course experiment, analyzing the compound's concentration in the assay medium at different time points via HPLC or LC-MS. 3. Assess the pH and composition of your assay buffer for potential incompatibilities. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Characterize the structure of the new peaks using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS). 2. Isolate the degradation products to test their biological activity separately. This will determine if they interfere with the assay. |
| Observed biological effect does not correlate with the concentration of the parent compound. | A degradation product may be more (or less) active than the parent compound, or it may interfere with the assay readout (e.g., fluorescence). | 1. Follow the steps to identify and isolate the degradation products. 2. Test the biological activity of the purified degradation products to understand their contribution to the overall observed effect. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly assess the stability of a compound like this compound under stress conditions.
Objective: To identify potential degradation pathways and the conditions that lead to compound instability.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Stress: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 and 48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent compound's peak area and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the compound's liabilities.
Protocol 2: Identification of Degradation Products by LC-MS/MS
Objective: To identify the molecular weights and structural fragments of potential degradation products.
Methodology:
-
Sample Preparation: Use samples from the forced degradation study that show significant degradation.
-
LC Separation: Use a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from its degradation products. A gradient elution is typically used.
-
Mass Spectrometry Analysis:
-
Perform a full scan in both positive and negative ion modes to determine the molecular weights of the parent compound and any new peaks (potential degradation products).
-
Perform tandem MS (MS/MS or fragmentation) analysis on the parent ion and the ions of the new peaks.
-
-
Data Analysis:
-
The fragmentation pattern of the parent compound provides information about its structure.
-
The fragmentation patterns of the degradation products can be compared to the parent compound to infer structural modifications (e.g., loss of a methyl group, addition of a hydroxyl group). Analytical techniques like these are crucial for metabolite identification[3][4][5].
-
Data Presentation
Table 1: Hypothetical Stability of "Compound X" in Forced Degradation Study
This table presents example data for a hypothetical compound to illustrate how results might be structured. Actual results for this compound may vary.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products Detected |
| Control (t=0) | 0 | 100 | 0 |
| 0.1 M HCl | 24 | 65 | 2 |
| 0.1 M NaOH | 24 | 15 | 3 |
| 3% H₂O₂ | 24 | 48 | 4 |
| 60°C Heat | 48 | 92 | 1 |
| UV Light (254 nm) | 48 | 78 | 2 |
Visualizations
Workflow for Degradation Analysis
Caption: Workflow for identifying and assessing the impact of degradation products.
Hypothetical Interference in a Signaling Pathway
Caption: Hypothetical model of signaling pathway interference by a degradation product.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dbkgroup.org [dbkgroup.org]
- 5. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Lateritin
Welcome to the technical support center for Lateritin. This resource is designed for researchers, scientists, and drug development professionals to address common cell viability challenges encountered during in-vitro experiments with high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, it is possible to observe decreased cell viability at high concentrations of this compound. Like many bioactive compounds, this compound may exhibit cytotoxic effects at elevated doses. It is crucial to determine the optimal concentration range for your specific cell type and experimental conditions. We recommend performing a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and to select appropriate concentrations for your experiments.
Q2: What is the proposed mechanism of action for this compound-induced cytotoxicity?
A2: The precise mechanism of this compound-induced cytotoxicity at high concentrations is not well-documented in publicly available literature. However, based on the behavior of other antimicrobial peptides and small molecules, possible mechanisms could include disruption of cell membrane integrity, induction of apoptosis, or interference with essential cellular pathways.[1] Further investigation into the specific signaling pathways affected by this compound is recommended.
Q3: Which cell viability assays are recommended for assessing the effects of this compound?
A3: Several robust methods are available to assess cell viability and cytotoxicity. The choice of assay depends on the suspected mechanism of cell death and your experimental setup. Commonly used assays include:
-
MTT/WST-8 Assays: These colorimetric assays measure mitochondrial dehydrogenase activity, which is an indicator of metabolically active, viable cells.[2][3][4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[5][6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.[1]
-
ATP Bioluminescence Assay: This assay measures the level of intracellular ATP, which correlates with the number of viable cells.[7]
Troubleshooting Guide: High Cell Viability Loss
This guide provides a step-by-step approach to troubleshooting unexpected or excessive cell death when using high concentrations of this compound.
Issue 1: Higher-than-expected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify calculations for stock solution and final dilutions. If possible, confirm the concentration and purity of the this compound stock using analytical methods. |
| Cellular Confluence | Ensure that cells are in the logarithmic growth phase and do not exceed 80% confluence at the time of treatment. Overly confluent or sparse cultures can exhibit altered sensitivity to cytotoxic agents. |
| Contamination | Visually inspect cultures for microbial contamination (bacteria, fungi, yeast). Perform mycoplasma testing, as it can affect cell health and experimental outcomes. |
| Reagent Quality | Use fresh, high-quality cell culture media, serum, and supplements. Test new lots of reagents before use in critical experiments. |
| Incubator Conditions | Confirm proper temperature, CO2 levels, and humidity in the incubator. Fluctuations can stress cells and increase their sensitivity to treatment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passages | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes.[8] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outermost wells of the plate for critical measurements. Fill outer wells with sterile PBS or media.[6] |
| Incubation Time | Standardize the incubation time with this compound across all experiments. |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound in a culture dish or plate for the specified time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
High concentrations of cytotoxic compounds can trigger programmed cell death, or apoptosis. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.
Caption: Hypothetical apoptotic pathways potentially activated by high concentrations of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the cytotoxic effects of this compound.
Caption: A logical workflow for investigating this compound-induced cytotoxicity.
Troubleshooting Logic
This flowchart provides a structured approach to troubleshooting unexpected cell viability results.
Caption: A troubleshooting flowchart for addressing unexpected cytotoxicity.
References
- 1. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dojindo.com [dojindo.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Synthesis of Lateritin and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lateritin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a natural product isolated from Gibberella lateritium with the chemical structure 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] It is an inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] The synthesis of this compound and its derivatives is challenging due to the difficulty in forming the core 1,3-oxazinane-2,5-dione ring, a type of cyclic depsipeptide structure. General challenges in cyclic peptide synthesis include achieving high-yield macrocyclization, preventing side reactions like epimerization and oligomerization, and selecting appropriate protecting group strategies.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial enzyme in cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport.[3] By inhibiting ACAT, this compound can modulate cellular lipid homeostasis.[2]
Q3: What are the potential therapeutic applications of this compound and its derivatives?
A3: As an ACAT inhibitor, this compound and its derivatives have potential applications in managing diseases related to cholesterol metabolism. Inhibition of ACAT is a therapeutic strategy for conditions like atherosclerosis by preventing the formation of foam cells in arterial walls.[3] Additionally, some ACAT inhibitors have been shown to induce apoptosis in cancer cells, suggesting a potential role in oncology.[4]
Troubleshooting Guides
Problem 1: Low yield during the synthesis of the N-protected diazoketone precursor.
Possible Causes and Solutions:
-
Incomplete activation of the carboxylic acid: The formation of a mixed anhydride with isobutyl chloroformate or ethyl chloroformate is a critical step.[5][6] Ensure anhydrous conditions and precise temperature control (typically -15°C to 0°C) to prevent decomposition of the anhydride.
-
Decomposition of diazomethane: Diazomethane is a hazardous and unstable reagent. It is best generated in situ and used immediately. A flow reactor setup can provide a safer and more controlled generation of diazomethane solution.[6][7]
-
Side reactions with the protecting group: Ensure the chosen N-protecting group (e.g., Cbz or Boc) is stable under the reaction conditions for mixed anhydride formation and subsequent reaction with diazomethane.[5][7]
Problem 2: Inefficient or failed intramolecular cyclization to form the 1,3-oxazinane-2,5-dione ring.
Possible Causes and Solutions:
-
Ineffective catalyst: The Brønsted acid-catalyzed cyclization is sensitive to the acid strength and catalyst form. Silica-supported perchloric acid (HClO₄-SiO₂) has been shown to be an effective and eco-friendly catalyst.[5][8] If using other Brønsted acids, consider their pKa and potential for side reactions.
-
Incorrect solvent: The choice of solvent is crucial. Protic, nucleophilic solvents like methanol have been shown to facilitate the reaction, leading to higher yields and shorter reaction times.[8] Non-nucleophilic solvents such as DCE, THF, or toluene may result in poor or no product formation.[8]
-
Substrate-dependent reactivity: The nature of the amino acid side chain can influence the cyclization efficiency. Electron-donating or sterically bulky side chains might require longer reaction times or slightly adjusted conditions.
-
Competing side reactions: The diazoketone can undergo other reactions, such as Wolff rearrangement, especially under photolytic conditions or in the presence of certain metal catalysts.[9][10] Sticking to a Brønsted acid-catalyzed pathway in the dark is recommended to favor the desired cyclization.
Problem 3: Difficulty in purification of the final cyclic product.
Possible Causes and Solutions:
-
Presence of unreacted starting material and linear precursors: Monitor the reaction progress carefully using TLC or LC-MS to ensure complete conversion.
-
Formation of oligomers: High concentrations can favor intermolecular reactions leading to dimers and oligomers. The intramolecular cyclization should be performed under high dilution conditions.
-
Chromatographic challenges: The cyclic product may have similar polarity to some byproducts. Utilize a combination of normal and reverse-phase column chromatography for effective separation. Preparative HPLC can be a valuable tool for obtaining highly pure material.
Quantitative Data Summary
Table 1: Optimization of Brønsted Acid-Catalyzed Cyclization of an N-Cbz-Protected Diazoketone [8]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | H₂SO₄ (10) | BnOH | 24 | 12 |
| 2 | HClO₄ (10) | BnOH | 24 | ~15 |
| 3 | HClO₄-SiO₂ (10) | BnOH | 24 | 35 |
| 4 | HClO₄-SiO₂ (10) | Dioxane | 24 | 41 |
| 5 | HClO₄-SiO₂ (10) | EtOH | 24 | 62 |
| 6 | HClO₄-SiO₂ (10) | MeOH | 12 | 71 |
| 7 | HClO₄-SiO₂ (30) | MeOH | 1 | 83 |
Table 2: Substrate Scope for the Synthesis of 1,3-Oxazinane-2,5-diones via HClO₄-SiO₂ Catalysis [5]
| Starting Amino Acid | Product Yield (%) |
| Phenylalanine | 83 |
| Phenylglycine | 84 |
| Leucine | 78 |
| Alanine | 75 |
| Valine | 72 |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Protected Diazoketone from Phenylalanine
This protocol is adapted from established procedures for the synthesis of amino acid-derived diazoketones.[5][11]
-
N-Protection: To a solution of L-phenylalanine (1 equiv.) in aqueous NaHCO₃, add benzyl chloroformate (1.1 equiv.) dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the N-Cbz-phenylalanine.
-
Mixed Anhydride Formation: Dissolve N-Cbz-phenylalanine (1 equiv.) in anhydrous THF. Cool the solution to -15°C. Add N-methylmorpholine (1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1 equiv.). Stir the mixture at -15°C for 30 minutes.
-
Reaction with Diazomethane: In a separate flask, generate a solution of diazomethane from a suitable precursor (e.g., Diazald®) in diethyl ether using a diazomethane generation kit. Caution: Diazomethane is explosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Add the ethereal solution of diazomethane to the mixed anhydride solution at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (cessation of nitrogen evolution and color change from yellow to pale yellow).
-
Work-up and Purification: Carefully quench any excess diazomethane with acetic acid. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting N-Cbz-protected diazoketone by silica gel column chromatography.
Protocol 2: Intramolecular Cyclization to form (S)-3-benzyl-1,4-oxazinane-2,5-dione
This protocol is based on the method described by D'Elia et al.[5][8]
-
Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄-SiO₂) by adding a solution of perchloric acid to silica gel and drying under vacuum.
-
Cyclization Reaction: To a solution of the N-Cbz-protected diazoketone derived from phenylalanine (1 equiv.) in methanol, add HClO₄-SiO₂ (30 mol%).
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter off the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3-oxazinane-2,5-dione.
Visualizations
Caption: Synthetic workflow for the core structure of this compound analogs.
Caption: Proposed signaling pathway for ACAT inhibition-induced apoptosis.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 9. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Interpreting Unexpected Results in Lateritin Experiments
Welcome to the technical support center for Lateritin, a potent and irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a secondary metabolite isolated from the fungus Gibberella lateritium. Its primary mechanism of action is the irreversible inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol.[1] this compound has an IC50 of 5.7 µM for inhibiting rat liver ACAT activity.[1]
Q2: What are the known isoforms of ACAT, and does this compound show selectivity?
There are two known isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, while ACAT2 is primarily found in the liver and intestines. The available literature on this compound does not specify its selectivity for ACAT1 versus ACAT2. Non-selective ACAT inhibition can lead to the accumulation of free cholesterol, which may induce cytotoxicity.
Q3: What are the potential off-target effects of ACAT inhibitors?
While specific off-target effects of this compound have not been documented, some ACAT inhibitors have been reported to activate the pregnane X receptor and induce the expression of cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2B6. This can potentially alter the metabolism of other compounds in your experimental system.
Q4: Are there any known stability or solubility issues with this compound?
This compound is a research compound and should be handled according to the supplier's instructions. For example, one supplier suggests preparing and using solutions on the same day if possible and storing solutions at -20°C for up to one month. It is crucial to ensure the compound is fully dissolved before use to avoid inaccurate concentrations.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity or unexpected cell death.
Possible Causes & Troubleshooting Steps:
-
Accumulation of Free Cholesterol: Inhibition of ACAT prevents the conversion of free cholesterol to cholesteryl esters. High levels of free cholesterol can be toxic to cells.
-
Recommendation: Measure intracellular free cholesterol levels. Consider reducing the concentration of this compound or the incubation time.
-
-
Off-Target Effects: The observed cytotoxicity may be due to interactions with other cellular targets.
-
Recommendation: Perform a literature search for off-target effects of similar compounds. If possible, use a structurally different ACAT inhibitor as a control.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Recommendation: Run a vehicle control with the same concentration of solvent to assess its effect on cell viability.
-
-
Compound Instability: this compound may degrade in culture media over long incubation periods, leading to the formation of toxic byproducts.
-
Recommendation: Minimize the duration of the experiment or replenish the media with fresh this compound at regular intervals.
-
Issue 2: Inconsistent or no inhibition of cholesterol esterification.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility: this compound may not be fully dissolved in the experimental buffer or media, leading to a lower effective concentration.
-
Recommendation: Visually inspect the solution for any precipitate. Consider using a different solvent or sonication to aid dissolution. Always prepare fresh solutions.
-
-
Cellular Permeability: this compound may have poor permeability into the specific cell type being used.
-
Recommendation: If possible, use a cell line known to be responsive to other ACAT inhibitors. Alternatively, consider using a cell-free enzymatic assay to confirm direct inhibition of ACAT.
-
-
ACAT Isoform Expression: The target cells may express an ACAT isoform that is less sensitive to this compound.
-
Recommendation: Determine the expression profile of ACAT1 and ACAT2 in your cell model using techniques like qPCR or Western blotting.
-
-
Experimental Assay Issues: The assay used to measure cholesterol esterification may not be sensitive enough or may be prone to artifacts.
-
Recommendation: Ensure the assay is properly validated. Use a positive control (a known ACAT inhibitor) to confirm assay performance.
-
Issue 3: Unexpected changes in gene or protein expression unrelated to cholesterol metabolism.
Possible Causes & Troubleshooting Steps:
-
Activation of Nuclear Receptors: As seen with other ACAT inhibitors, this compound might be activating nuclear receptors like the pregnane X receptor (PXR), leading to widespread changes in gene expression.
-
Recommendation: Perform a gene expression analysis (e.g., RNA-seq or qPCR array) to identify affected pathways. Investigate the expression of known PXR target genes.
-
-
Stress Response: Cellular stress caused by ACAT inhibition or potential off-target effects can trigger various signaling pathways.
-
Recommendation: Assess markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress pathways.
-
-
Contaminants: The this compound sample may contain impurities from the isolation process.
-
Recommendation: If possible, obtain a highly purified sample of this compound and repeat the experiment.
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | Acyl-CoA:cholesterol acyltransferase (ACAT) | [1] |
| IC50 | 5.7 µM (rat liver ACAT) | [1] |
| Inhibition Type | Irreversible | [1] |
| Source | Gibberella lateritium | [1] |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| Increased cell death | Free cholesterol accumulation | Measure intracellular free cholesterol; reduce this compound concentration/incubation time. |
| Off-target effects | Use a structurally different ACAT inhibitor as a control. | |
| Solvent toxicity | Run a vehicle control with the same solvent concentration. | |
| Compound instability | Minimize experiment duration; replenish media with fresh compound. |
Experimental Protocols
Protocol 1: In Vitro ACAT Inhibition Assay (Microsomal Assay)
-
Prepare Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, bovine serum albumin (BSA), and the microsomal protein.
-
Add this compound: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a mixture of isopropanol and heptane.
-
Extract Lipids: Extract the lipids, separating the cholesteryl esters from the free fatty acids.
-
Quantify: Measure the radioactivity in the cholesteryl ester fraction using liquid scintillation counting to determine the rate of cholesterol esterification.
-
Calculate IC50: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Cellular Cholesterol Esterification Assay
-
Cell Culture: Plate cells (e.g., macrophages) in a suitable culture plate and allow them to adhere.
-
Labeling: Load the cells with a labeled cholesterol precursor, such as [3H]oleic acid, complexed to BSA in serum-free media.
-
Treatment: Remove the labeling medium and add fresh medium containing this compound at various concentrations (or vehicle control).
-
Incubation: Incubate the cells for a desired period (e.g., 2-24 hours).
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture like hexane:isopropanol (3:2).
-
Thin-Layer Chromatography (TLC): Separate the lipid classes (cholesteryl esters, triglycerides, free fatty acids, etc.) using TLC.
-
Quantification: Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Express the amount of labeled cholesteryl ester as a percentage of the control and determine the inhibitory effect of this compound.
Visualizations
Caption: Simplified pathway of ACAT inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
Unveiling the Potential of Lateritin: A Comparative Guide to its ACAT Inhibitory Effects
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of potential therapeutic compounds with their targets is paramount. This guide provides a comparative analysis of Lateritin, a fungal metabolite, and its inhibitory effects on Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. While direct comparative data on this compound's isoform-specific inhibition is not available in current literature, this guide will objectively present the existing data, compare it with known isoform-specific inhibitors, and provide detailed experimental protocols for further validation.
This compound, isolated from the fungus Gibberella lateritium, has been identified as a potent inhibitor of ACAT.[1][2] Early studies have demonstrated its ability to hinder the activity of this enzyme, which is responsible for the esterification of cholesterol, a critical step in the development of atherosclerosis and other metabolic diseases. However, the validation of its specific effects on the two known ACAT isoforms, ACAT1 and ACAT2, remains a crucial area for further investigation.
Comparative Analysis of ACAT Inhibition
The following table summarizes the known inhibitory activity of this compound against ACAT, alongside data for other well-characterized ACAT inhibitors to provide a comparative context. It is important to note that the initial characterization of this compound was performed on rat liver microsomes, which contain a mixture of ACAT isoforms.
| Inhibitor | Target | IC50 | Notes |
| This compound | Rat Liver ACAT | 5.7 µM | Time-dependent and irreversible inhibition.[1] |
| Pyripyropene A | Human ACAT2 | 0.64 µM | Highly specific for ACAT2; does not inhibit ACAT1.[3] |
| Oleic acid anilide | Human ACAT1 & ACAT2 | Not specified | Non-specific inhibitor of both isoforms.[3] |
| Nevanimibe | Human ACAT1 & ACAT2 | ACAT1: 0.23 µM, ACAT2: 0.71 µM | A general ACAT inhibitor.[4] |
The Significance of ACAT Isoforms
The existence of two distinct ACAT isoforms, ACAT1 and ACAT2, necessitates a deeper understanding of an inhibitor's specificity.[3][5]
-
ACAT1 is ubiquitously expressed in various tissues and is primarily involved in maintaining cellular cholesterol homeostasis.
-
ACAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[6]
Due to its specific role in cholesterol absorption and lipoprotein metabolism, ACAT2 is widely considered a more promising therapeutic target for hypercholesterolemia and atherosclerosis.[5][7] Therefore, the development of ACAT2-specific inhibitors is a major focus in drug discovery.
Experimental Protocols for Validation
To ascertain the isoform-specific inhibitory effects of this compound, a robust experimental workflow is required. The following protocols are based on established methodologies for assessing ACAT activity.
Expression and Preparation of Human ACAT1 and ACAT2 Microsomes
To ensure isoform-specific analysis, it is essential to use cell lines individually expressing human ACAT1 and ACAT2.
-
Cell Culture and Transfection: Use a cell line with no endogenous ACAT activity (e.g., AC29 cells). Stably transfect these cells with expression vectors containing the cDNA for human ACAT1 or human ACAT2.
-
Microsome Isolation:
-
Harvest the transfected cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
In Vitro ACAT Activity Assay
This assay measures the enzymatic activity of ACAT by quantifying the formation of cholesteryl esters.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a source of cholesterol (e.g., cholesterol-BSA complex), and the test inhibitor (this compound) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a radiolabeled acyl-CoA substrate, such as [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Extract the lipids from the reaction mixture.
-
Analysis:
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value for each isoform.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the role of ACAT in cellular cholesterol metabolism.
Figure 1: Experimental workflow for determining the isoform-specific inhibition of ACAT by this compound.
Figure 2: The role of ACAT in cellular cholesterol esterification and its inhibition by this compound.
Conclusion and Future Directions
This compound has been identified as a potent, irreversible inhibitor of ACAT. However, the existing literature does not provide a definitive answer regarding its inhibitory effect on the specific isoforms, ACAT1 and ACAT2. Given the therapeutic importance of isoform-specific inhibition, particularly targeting ACAT2, further experimental validation is crucial.
The protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate the isoform specificity of this compound. Such studies will be invaluable in determining the true potential of this compound as a therapeutic agent for hypercholesterolemia and atherosclerosis. The lack of current data highlights a significant research opportunity to further characterize this promising natural product.
References
- 1. ACAT activity assay [bio-protocol.org]
- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 3. Periostin: an emerging activator of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 7. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
A Comparative Analysis of ACAT Inhibitors: Lateritin and Avasimibe
In the landscape of therapeutic agents targeting Acyl-CoA:cholesterol acyltransferase (ACAT), both Lateritin and Avasimibe have emerged as noteworthy compounds. While both are recognized for their inhibitory action on this key enzyme involved in cholesterol esterification, the extent of their scientific exploration and available data differs significantly. This guide provides a comparative overview of this compound and Avasimibe, summarizing their mechanisms, available experimental data, and methodologies for their evaluation.
Introduction to the Compounds
This compound is a novel inhibitor of ACAT, isolated from the mycelial cake of the fungus Gibberella lateritium IFO 7188. Its proposed chemical structure is 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione[1]. The initial discovery highlighted its potential as an ACAT inhibitor, though extensive research into its broader biological activities remains limited[1].
Avasimibe , on the other hand, is a potent, orally bioavailable ACAT inhibitor that has undergone extensive investigation, including clinical trials[2][3]. Initially developed for the treatment of atherosclerosis due to its role in preventing the formation of foam cells in macrophages, it has since garnered renewed interest for its potential anti-cancer properties[4][5].
Mechanism of Action
Both this compound and Avasimibe exert their primary effect by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, a crucial step in the formation of cholesteryl esters which are then stored in lipid droplets. By inhibiting this enzyme, both compounds can modulate cellular cholesterol homeostasis.
This compound's inhibitory action on rat liver ACAT has been characterized as time-dependent and irreversible[1].
Avasimibe inhibits both isoforms of the ACAT enzyme, ACAT1 and ACAT2. This inhibition leads to a reduction in the accumulation of cholesteryl esters within macrophages, thereby preventing the formation of foam cells, a key event in the development of atherosclerotic plaques[2][4]. In the context of cancer, inhibition of ACAT1 by Avasimibe has been shown to induce cell cycle arrest and apoptosis in glioblastoma cells[5]. Furthermore, Avasimibe has been found to suppress the Wnt/β-catenin signaling pathway, which can contribute to its effects on cell proliferation[6].
Data Presentation
Table 1: In Vitro Efficacy
| Parameter | This compound | Avasimibe | Reference |
| Target | Rat Liver ACAT | Human ACAT-1 | [1],[5] |
| IC50 | 5.7 µM | 20.29 µM (U251 glioblastoma cells), 28.27 µM (U87 glioblastoma cells) | [1],[5] |
| Inhibition Type | Time-dependent, Irreversible | Not specified | [1] |
Table 2: Effects on Cancer Cell Lines (Avasimibe)
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| U251 | Glioblastoma | Inhibition of proliferation | IC50 = 20.29 µM (48h) | [5] |
| U87 | Glioblastoma | Inhibition of proliferation | IC50 = 28.27 µM (48h) | [5] |
| U251, U87 | Glioblastoma | Increased apoptosis, decreased mitochondrial membrane potential | 7.5, 15, 30 µM | [5] |
| 5637 | Bladder Cancer | Inhibition of proliferation | IC50 = 12.03 µM (48h) | [7] |
| T24 | Bladder Cancer | Inhibition of proliferation | IC50 = 11.18 µM (48h) | [7] |
Table 3: In Vivo Efficacy (Avasimibe)
| Model | Condition | Treatment | Outcome | Reference |
| ApoE*3-Leiden mice | High-cholesterol diet | 0.01% (wt/wt) Avasimibe in diet for 22 weeks | 92% reduction in atherosclerotic lesion area | [8] |
| Mouse xenograft | Bladder cancer (T24 cells) | 30 mg/kg intraperitoneally every other day for 35 days | Significant inhibition of tumor growth | [7] |
| Mouse pulmonary metastasis | Bladder cancer (T24 cells) | 30 mg/kg intraperitoneally for 4 weeks | Reduced number of lung metastases | [7] |
Experimental Protocols
ACAT Inhibition Assay (this compound)
Source: Rat Liver Microsomes
-
Preparation of Microsomes: Rat liver microsomes are prepared as the source of ACAT enzyme.
-
Assay Mixture: The reaction mixture contains rat liver microsomes, [1-14C]oleoyl-CoA, and bovine serum albumin in a suitable buffer.
-
Incubation: this compound, dissolved in a suitable solvent, is pre-incubated with the microsomes for a specified time before the addition of the substrate to initiate the reaction.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
Quantification: The amount of cholesteryl [1-14C]oleate formed is determined by thin-layer chromatography and liquid scintillation counting.
-
IC50 Determination: The concentration of this compound required to inhibit 50% of the ACAT activity is calculated.[1]
Cell Proliferation Assay (Avasimibe)
Source: Cancer Cell Lines (e.g., U251, T24)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Avasimibe for a specified duration (e.g., 48 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of Avasimibe that inhibits cell proliferation by 50% is calculated.[5][7]
In Vivo Tumor Xenograft Study (Avasimibe)
Model: Nude mice
-
Cell Implantation: A suspension of cancer cells (e.g., T24) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives Avasimibe (e.g., 30 mg/kg) via a specified route (e.g., intraperitoneal injection) at regular intervals. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[7]
Visualizations
Caption: Workflow for determining ACAT inhibition.
Caption: Avasimibe's multifaceted anti-cancer mechanism.
Conclusion
This compound and Avasimibe are both inhibitors of ACAT, a key enzyme in cholesterol metabolism. While they share a common molecular target, the depth of scientific knowledge surrounding them is vastly different. Avasimibe has been extensively studied, with a well-documented mechanism of action, a significant body of preclinical and clinical data, and established experimental protocols. Its journey from an anti-atherosclerotic agent to a potential anti-cancer drug showcases its therapeutic versatility.
In contrast, information on this compound is sparse, primarily stemming from its initial discovery and characterization in 1993. While it demonstrated potent, irreversible inhibition of ACAT in vitro, a comprehensive understanding of its pharmacological profile, cellular effects, and in vivo efficacy is lacking. Further research is imperative to unlock the full therapeutic potential of this compound and to enable a more direct and detailed comparison with well-characterized ACAT inhibitors like Avasimibe. For researchers in drug development, Avasimibe presents a rich case study with a wealth of data, while this compound represents an intriguing but largely unexplored frontier in ACAT inhibition.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3S,6R)-Lateritin | ACAT inhibitor | Hello Bio [hellobio.com]
- 7. Synthesis and biological evaluation of platensimycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
The Reproducibility of Lateritin Research: A Comparative Guide for Researchers
A comprehensive analysis of the reproducibility of published research on the enzyme inhibitor Lateritin is currently hampered by a scarcity of independent studies. The foundational research, published in 1993, described the isolation of this compound from the fungus Gibberella lateritium and identified it as a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1] However, a thorough review of the scientific literature reveals a lack of subsequent studies aimed at reproducing or further exploring the bioactivity and mechanism of action of this compound. This guide, therefore, presents the original findings on this compound and contextualizes them within the broader challenges and best practices of reproducibility in preclinical research, offering a framework for future investigations.
I. Original Reported Bioactivity of this compound
The pioneering study on this compound established its potential as an inhibitor of ACAT, an enzyme implicated in cellular cholesterol metabolism and a target for atherosclerosis research. The key quantitative data from this initial publication is summarized below.
Table 1: Summary of Quantitative Data from the Foundational this compound Study
| Parameter | Value | Experimental System | Source |
| IC50 for ACAT Inhibition | 5.7 µM | Rat liver microsomes | Hasumi et al., 1993[1] |
| Nature of Inhibition | Time-dependent and irreversible | Rat liver microsomes | Hasumi et al., 1993[1] |
This initial finding positioned this compound as a compound of interest for further investigation into its therapeutic potential. However, the absence of follow-up studies makes it difficult to assess the robustness and generalizability of these results.
II. Experimental Protocols: A Blueprint for Reproducibility
Detailed and transparent experimental protocols are the cornerstone of reproducible research. To facilitate future studies on this compound, this section outlines a hypothetical, yet detailed, methodology for assessing its ACAT inhibitory activity, based on the original publication and standard biochemical assays.
Protocol: In Vitro ACAT Inhibition Assay
1. Preparation of Rat Liver Microsomes:
- Source: Male Sprague-Dawley rats (8-10 weeks old).
- Procedure:
- Euthanize rats and perfuse the liver with ice-cold saline.
- Homogenize the liver in 4 volumes of 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
- Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a Bradford assay.
2. ACAT Inhibition Assay:
- Reagents:
- [1-14C]Oleoyl-CoA (specific activity ~50 mCi/mmol).
- Bovine serum albumin (fatty acid-free).
- This compound (dissolved in DMSO).
- Procedure:
- Pre-incubate the rat liver microsomes (100 µg of protein) with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 37°C.
- Initiate the reaction by adding the substrate mixture containing 10 µM [1-14C]Oleoyl-CoA and 0.5 mg/ml bovine serum albumin.
- Incubate the reaction mixture for 10 minutes at 37°C.
- Stop the reaction by adding 1.5 ml of isopropanol:heptane (4:1, v/v).
- Extract the lipids by adding 1 ml of heptane and 0.5 ml of 0.1 M potassium phosphate buffer (pH 7.4).
- Separate the cholesteryl oleate from unreacted oleoyl-CoA using thin-layer chromatography (TLC) on silica gel plates with a solvent system of heptane:diethyl ether:acetic acid (80:20:1, v/v/v).
- Quantify the radioactivity of the cholesteryl oleate spots using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
III. Navigating the Challenges of Reproducibility in Natural Product Research
The story of this compound is not uncommon in the field of natural product discovery. Promising initial findings can sometimes fail to be reproduced or built upon for a variety of reasons. Researchers aiming to reinvestigate this compound or similar compounds should be mindful of the following common challenges:
-
Complexity of Natural Product Isolation: The original study detailed a multi-step purification process.[1] Minor variations in the producing fungal strain, culture conditions, or purification protocol can lead to differences in the yield and purity of the final compound, potentially affecting its bioactivity.
-
Reagent and Model System Variability: The use of biological reagents such as rat liver microsomes introduces inherent variability. The age, sex, and strain of the animals, as well as the specific preparation method, can all influence enzyme activity and inhibitor sensitivity.
-
Lack of Standardized Assays: While the principles of the ACAT assay are well-established, subtle differences in substrate concentrations, incubation times, and detection methods can impact the results.
-
Insufficient Reporting: The level of detail provided in older publications may not always meet modern standards of reporting, making it challenging to replicate experiments precisely.
IV. Visualizing the Path Forward: A Workflow for Reproducibility
To systematically address the reproducibility of the original this compound findings, a structured workflow is essential. The following diagram illustrates a logical progression for future research.
Caption: A proposed workflow for verifying and expanding upon the original research findings for this compound.
V. The ACAT Signaling Pathway and the Role of this compound
The enzyme ACAT plays a crucial role in cellular cholesterol homeostasis. Understanding its function provides context for the potential impact of an inhibitor like this compound.
Caption: The inhibitory action of this compound on the ACAT-mediated esterification of cholesterol.
Conclusion
While the initial discovery of this compound as an ACAT inhibitor was promising, the lack of follow-up studies underscores the "reproducibility crisis" that can affect even compelling early-stage research. For researchers, scientists, and drug development professionals, the case of this compound serves as a critical reminder of the importance of independent verification and rigorous experimental design. Future research on this compound, guided by the principles of transparency and detailed reporting, is necessary to validate its potential as a pharmacological tool or therapeutic lead.
References
Comparative Potency of ACAT Inhibition in Diverse Cell Lines: A Contextual Analysis for the Novel Inhibitor Lateritin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors in various cell types. This analysis is presented in the context of Lateritin, a novel, yet understudied, ACAT inhibitor isolated from Gibberella lateritium IFO 7188.
This compound has been identified as a time-dependent and irreversible inhibitor of rat liver ACAT, with a 50% inhibitory concentration (IC50) of 5.7 µM.[1] Its proposed chemical structure is 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] To date, comprehensive studies detailing its comparative potency and cytotoxic effects across a range of cell lines are not available in published literature. However, the broader class of ACAT inhibitors has garnered significant interest for its therapeutic potential, particularly in oncology. This guide, therefore, leverages available data on other well-characterized ACAT inhibitors to provide a comparative framework for the potential efficacy of compounds like this compound.
Inhibition of ACAT has been shown to suppress proliferation in a variety of cancer cell types, both in laboratory settings and in living organisms.[2][3][4][5] The overexpression of ACAT is a feature of several cancer types, leading to increased levels of cholesteryl esters, which are thought to play a role in tumor progression.[2][3][4] Consequently, targeting cholesterol metabolism through ACAT inhibition has emerged as a promising strategy in cancer therapy.[2][3][4]
Comparative Potency of ACAT Inhibitors in Cancer Cell Lines
To illustrate the differential potency of ACAT inhibition, the following table summarizes the IC50 values of various ACAT inhibitors across a selection of human cancer cell lines. This data, collated from multiple studies, highlights the cell-type-dependent efficacy of this class of compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Avasimibe | U87 | Glioblastoma | ~20 | (2) |
| Avasimibe | A172 | Glioblastoma | ~25 | (2) |
| Avasimibe | GL261 | Glioblastoma | ~15 | (2) |
| CP-113,818 | MDA-MB-436 | Breast Cancer | ~10 | (2) |
| CP-113,818 | MDA-MB-231 | Breast Cancer | ~15 | (2) |
| K604 | U251-MG | Glioblastoma | Not specified | (5) |
| Progesterone | Leukemic Cells | Leukemia | Not specified (60% proliferation reduction) | (2) |
| SaH-58035 | Leukemic Cells | Leukemia | Not specified (60% proliferation reduction) | (2) |
Experimental Protocols
The evaluation of ACAT inhibitor potency typically involves a series of standardized in vitro assays. The methodologies outlined below are representative of the experimental protocols used in the studies cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ACAT inhibitor (e.g., this compound) or a vehicle control (such as DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 2-4 hours at 37°C. Subsequently, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the ACAT inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by ACAT inhibition and a typical experimental workflow.
Caption: Signaling pathway affected by ACAT inhibition.
Caption: Experimental workflow for potency assessment.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Lateritin for ACAT: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a chemical probe or potential therapeutic is paramount. This guide provides a comparative analysis of Lateritin, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with other known ACAT inhibitors. Due to the existence of two ACAT isoforms, ACAT1 and ACAT2, with distinct physiological roles, isoform-specific inhibition is a critical factor in the development of targeted therapies.
This guide will therefore focus on the methodologies used to determine ACAT inhibitor specificity and provide a comparison with inhibitors for which isoform-specific data are available.
Comparative Inhibitor Specificity
To illustrate the concept of isoform specificity, the following table summarizes the IC50 values of other well-characterized ACAT inhibitors against ACAT1 and ACAT2. This data provides a benchmark for the kind of specificity that can be achieved and measured.
| Inhibitor | Target | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity (ACAT1/ACAT2) |
| Pyripyropene A | ACAT2-selective | 179 µM | 25 µM | 0.14 |
| Nevanimibe | Non-selective | 0.23 µM | 0.71 µM | 0.32 |
| F12511 | Non-selective | 0.039 µM | 0.11 µM | 0.35 |
Data compiled from publicly available research. The selectivity is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2). A value less than 1 indicates selectivity for ACAT2, while a value greater than 1 indicates selectivity for ACAT1.
Experimental Protocols for Determining ACAT Inhibitor Specificity
Validating the specificity of an inhibitor like this compound requires robust and well-defined experimental protocols. Below are two common methodologies employed to differentiate the inhibitory activity against ACAT1 and ACAT2.
In Vitro ACAT Inhibition Assay Using Recombinant Human Enzymes
This method provides a direct measure of the inhibitor's effect on the enzymatic activity of purified or individually expressed ACAT isoforms.
Objective: To determine the IC50 value of an inhibitor for ACAT1 and ACAT2.
Materials:
-
Recombinant human ACAT1 and ACAT2 enzymes (often expressed in and purified from insect or mammalian cells).
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4).
-
Substrates: Cholesterol and Oleoyl-CoA.
-
A fluorescent or radioactive label for detection of the product (cholesteryl oleate).
-
Microplate reader or scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare solutions of recombinant human ACAT1 and ACAT2 in assay buffer to a final concentration suitable for the assay.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Mixture: In a microplate, combine the enzyme solution, inhibitor dilution (or vehicle control), and cholesterol.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., isopropanol/heptane mixture).
-
Product Quantification: Quantify the amount of cholesteryl oleate formed using a method appropriate for the chosen label (e.g., fluorescence measurement or scintillation counting).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ACAT Inhibition Assay
This assay measures the inhibitor's activity within a cellular context, providing insights into its cell permeability and activity in a more physiological environment.
Objective: To assess the inhibitory effect of a compound on ACAT activity in cells engineered to express specific ACAT isoforms.
Materials:
-
A host cell line with low endogenous ACAT activity (e.g., AC29 cells).
-
The same host cell line stably transfected to overexpress either human ACAT1 or human ACAT2.
-
Cell culture medium and supplements.
-
Inhibitor compound.
-
NBD-cholesterol (a fluorescent cholesterol analog).
-
Fluorescence microscope or microplate reader.
Procedure:
-
Cell Seeding: Seed the ACAT1-expressing, ACAT2-expressing, and parental host cells into a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a predetermined time.
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to the cell culture medium and incubate for a period that allows for cellular uptake and esterification (e.g., 4-6 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess NBD-cholesterol, then lyse the cells and extract the lipids.
-
Quantification of Esterified NBD-Cholesterol: Separate the esterified NBD-cholesterol from the unesterified form using thin-layer chromatography (TLC) and quantify the fluorescent signal of the esterified portion.
-
Data Analysis: Calculate the percentage of inhibition of NBD-cholesterol esterification for each inhibitor concentration and determine the IC50 values for both ACAT1 and ACAT2 expressing cell lines.
Visualizing Experimental Workflow and ACAT's Role in Atherosclerosis
To further clarify the experimental process and the biological context of ACAT inhibition, the following diagrams are provided.
Caption: Workflow for an in vitro ACAT inhibition assay.
Caption: Distinct roles of ACAT1 and ACAT2 in atherosclerosis.
References
A Comparative Review of Natural and Synthetic ACAT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT) presents a compelling therapeutic target for a range of diseases, including atherosclerosis, cancer, and Alzheimer's disease. This guide provides an objective comparison of natural and synthetic ACAT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is central to cellular cholesterol homeostasis. In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, are encoded by separate genes and exhibit distinct tissue distribution and functions.[1] ACAT1 is ubiquitously expressed and plays a significant role in foam cell formation within atherosclerotic plaques, while ACAT2 is primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3] The differential roles of these isoforms have led to the development of a diverse array of inhibitors, from naturally occurring compounds to highly specific synthetic molecules.
Performance Comparison: Natural vs. Synthetic ACAT Inhibitors
The landscape of ACAT inhibitors is broadly divided into natural compounds, often derived from plants and microorganisms, and synthetically designed small molecules. While synthetic inhibitors have undergone more extensive clinical evaluation, several have failed in trials due to off-target effects or lack of efficacy, renewing interest in the therapeutic potential of natural compounds.[4]
Quantitative Data on Inhibitor Potency
The efficacy of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the IC50 values for a selection of natural and synthetic ACAT inhibitors against ACAT1 and ACAT2.
Table 1: Synthetic ACAT Inhibitors
| Inhibitor | Type | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Key Findings & Citations |
| Avasimibe (CI-1011) | Synthetic | Non-selective | 24 µM | 9.2 µM | Orally active; has been investigated for prostate cancer.[5] |
| Pactimibe (CS-505) | Synthetic | Dual Inhibitor | 4.9 µM | 3.0 µM | Showed anti-atherosclerotic potential but clinical trials were discontinued.[6][7] |
| K-604 | Synthetic | ACAT1 selective | 0.45 µM | 102.85 µM | Demonstrates high selectivity for ACAT1 over ACAT2.[8][9] |
| F12511 (Eflucimibe) | Synthetic | Potent ACAT inhibitor | 39 nM | 110 nM | High-affinity inhibitor with demonstrated efficacy in various cell lines.[10][11] |
| Nevanimibe | Synthetic | General ACAT inhibitor | 0.23 µM | 0.71 µM | Used in structural studies of ACAT2.[12] |
Table 2: Natural ACAT Inhibitors
| Inhibitor | Source | Target(s) | IC50 (ACAT2) | Key Findings & Citations |
| Pyripyropene A | Fungal | ACAT2 selective | 70 nM | Orally active; attenuates hypercholesterolemia and atherosclerosis in animal models.[13][14] |
| Curcumin | Turmeric | Not ACAT-specific | - | Exhibits a wide range of biological activities, including anti-inflammatory and anticancer effects. Its direct ACAT inhibition is less characterized.[15][16] |
| Quercetin | Plants | Not ACAT-specific | - | A flavonoid with antioxidant properties; shown to inhibit HL-60 leukemia cell growth with an IC50 of approximately 7.7 µM.[2][11] |
| Guggulsterone | Commiphora mukul | Not ACAT-specific | - | Known for its hypolipidemic effects, primarily through antagonism of the farnesoid X receptor (FXR).[17] |
| Ginsenosides | Ginseng | Not ACAT-specific | - | Active components of ginseng with various pharmacological effects, including regulation of lipid metabolism.[18][19] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the ACAT-related signaling pathway in cholesterol homeostasis and a typical workflow for inhibitor screening.
Caption: ACAT2's role in intestinal cholesterol absorption.
Caption: A typical workflow for the discovery and development of ACAT inhibitors.
Experimental Protocols
In Vitro ACAT Enzyme Activity Assay (Microsomal Assay)
This protocol is adapted from methods using radiolabeled substrates to determine ACAT activity in microsomal preparations.
a. Preparation of Microsomes:
-
Harvest cells (e.g., AC29 cells stably transfected with ACAT1 or ACAT2) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a homogenization buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
b. ACAT Activity Assay:
-
In a microcentrifuge tube, combine the microsomal preparation with the assay buffer.
-
Add the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mixture, which includes a radiolabeled fatty acyl-CoA (e.g., [3H]oleoyl-CoA) and cholesterol.
-
Incubate the reaction for a defined period (e.g., 30-120 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate free fatty acids from cholesteryl esters.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of ACAT activity for each inhibitor concentration and determine the IC50 value.
Cellular Cholesterol Esterification Assay
This protocol measures the ability of a compound to inhibit cholesterol esterification within intact cells.
a. Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or HepG2 cells) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).
b. Radiolabeling and Lipid Extraction:
-
Add a radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into cholesteryl esters.
-
Wash the cells with PBS to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
c. Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Separate the lipids by TLC as described in the in vitro assay protocol.
-
Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter.
-
Determine the IC50 value of the inhibitor based on the reduction in radiolabeled cholesteryl ester formation.
Conclusion
The development of ACAT inhibitors remains a promising avenue for the treatment of various metabolic and proliferative diseases. While synthetic inhibitors have the advantage of high specificity and potency, their clinical translation has been challenging. Natural products offer a rich source of chemical diversity and may provide novel scaffolds for the development of future ACAT-targeted therapies. A thorough understanding of the distinct roles of ACAT1 and ACAT2, coupled with robust experimental validation, will be critical for the successful development of the next generation of ACAT inhibitors. This guide provides a foundational overview to support researchers in this endeavor.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Quercetin inhibits the metabolism of arachidonic acid by inhibiting the activity of CYP3A4, thereby inhibiting the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Curcumin Inhibits the AKT/NF-κB Signaling via CpG Demethylation of the Promoter and Restoration of NEP in the N2a Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Inhibitory Activity of Curcumin on P-Glycoprotein and Its Uptake by and Efflux from LS180 Cells Is Not Affected by Its Galenic Formulation | MDPI [mdpi.com]
- 17. Therapeutic effects of guggul and its constituent guggulsterone: cardiovascular benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of Cytosolic Ca2+ Concentration by Ginsenoside Ro Are Dependent on Phosphorylation of IP3RI and Dephosphorylation of ERK in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
